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Core Science & Biosynthesis

Foundational

(5-Azaspiro[2.4]heptan-1-yl)methanol physical properties

An In-depth Technical Guide to the Physical Properties of (5-Azaspiro[2.4]heptan-1-yl)methanol This guide provides a comprehensive overview of the core physical properties of (5-Azaspiro[2.4]heptan-1-yl)methanol, a spiro...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical Properties of (5-Azaspiro[2.4]heptan-1-yl)methanol

This guide provides a comprehensive overview of the core physical properties of (5-Azaspiro[2.4]heptan-1-yl)methanol, a spirocyclic compound of interest to researchers in medicinal chemistry and drug development. Recognizing that this molecule often serves as a synthetic intermediate, this document focuses not only on its known characteristics but also provides detailed, field-proven methodologies for the experimental determination and verification of its physical properties. The protocols described herein are designed to ensure scientific rigor and data integrity, reflecting the standards required in a research and development setting.

Molecular Identity and Structure

(5-Azaspiro[2.4]heptan-1-yl)methanol is a unique bicyclic molecule featuring a cyclopropane ring spiro-fused to a pyrrolidine ring, with a hydroxymethyl substituent on the cyclopropane moiety. This structural arrangement imparts a three-dimensional architecture that is of significant interest in the design of novel therapeutic agents.

The fundamental identity of this molecule is established by its structure, molecular formula, and molecular weight.

Caption: Chemical structure of (5-Azaspiro[2.4]heptan-1-yl)methanol.

Based on its structure, we can ascertain the following fundamental properties:

PropertyValueMethod
Molecular Formula C₇H₁₃NOCalculation
Molecular Weight 127.18 g/mol Calculation
Exact Mass 127.099714 g/mol Calculation
Physical Form To be determinedExperimental Observation
Melting Point To be determinedSee Protocol 3.1
Boiling Point To be determinedExperimental Determination
Solubility Profile To be determinedSee Protocol 3.2

Structural and Functional Group Analysis

The structural integrity and the presence of key functional groups (-OH, -NH) are confirmed using spectroscopic techniques. These methods provide a unique molecular "fingerprint."[1][2]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid, non-destructive technique used to identify the functional groups within a molecule by measuring the absorption of infrared radiation.[2][3] For (5-Azaspiro[2.4]heptan-1-yl)methanol, the spectrum is expected to exhibit characteristic absorption bands.

Expected FTIR Absorption Bands:

  • O-H Stretch: A strong, broad peak in the region of 3200-3600 cm⁻¹, characteristic of the alcohol functional group.

  • N-H Stretch: A moderate peak in the 3300-3500 cm⁻¹ region, typical for a secondary amine. This may overlap with the O-H stretch.

  • C-H Stretch: Multiple sharp peaks between 2850-3000 cm⁻¹ corresponding to aliphatic C-H bonds in the rings and methylene group.

  • C-O Stretch: A strong peak in the 1050-1150 cm⁻¹ region, indicating the primary alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone technique for the definitive structural elucidation of organic molecules in solution.[4][5][6] It provides detailed information about the carbon-hydrogen framework.

Key NMR Experiments for Structural Verification:

  • ¹H NMR: Determines the number of distinct proton environments and their connectivity through spin-spin coupling.

  • ¹³C NMR: Shows the number of unique carbon environments.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the spirocyclic core structure.[7]

Experimental Protocols for Physical Property Determination

The following section details the standard operating procedures for determining the key physical properties of (5-Azaspiro[2.4]heptan-1-yl)methanol.

Protocol: Melting Point Determination

Causality: The melting point is a critical indicator of a crystalline solid's purity.[8] Pure compounds exhibit a sharp, well-defined melting point range (typically <2°C), whereas impurities depress and broaden this range.[9][10] This protocol uses a digital melting point apparatus for accuracy and reproducibility.

Methodology:

  • Sample Preparation:

    • Ensure the sample is completely dry, as residual solvent will act as an impurity.[8][11]

    • If the sample is not a fine powder, gently crush the crystals using a mortar and pestle.[8]

  • Capillary Loading:

    • Invert a capillary tube (one end sealed) and tap the open end into the powdered sample.

    • Tap the sealed end of the tube on a hard surface to pack the sample into the bottom, aiming for a sample height of 2-3 mm.[11] An improperly packed or overly large sample can lead to an artificially broad melting range.[11]

  • Measurement:

    • Insert the loaded capillary into the heating block of a melting point apparatus (e.g., Mel-Temp or DigiMelt).[10]

    • For an unknown compound, perform a rapid preliminary measurement by heating at a high rate (10-20 °C/minute) to find an approximate melting temperature.[9]

    • Prepare a new sample and set the starting temperature to ~15 °C below the approximate melting point.[11]

    • Heat at a slow, controlled rate of 1-2 °C per minute to ensure thermal equilibrium.[9][10]

    • Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.[9]

Caption: Workflow for accurate melting point determination.

Protocol: Solubility Profiling

Causality: A compound's solubility is governed by the principle of "like dissolves like," where polar molecules dissolve in polar solvents and nonpolar molecules dissolve in nonpolar solvents.[12] Systematic solubility testing can classify a compound based on its functional groups and molecular size. The presence of the basic amine and polar alcohol group in (5-Azaspiro[2.4]heptan-1-yl)methanol suggests specific solubility behaviors.

Methodology:

  • General Procedure: In a small test tube, add ~10-20 mg of the compound to 1 mL of the solvent. Agitate vigorously for 30-60 seconds. Observe if the solid dissolves completely.

  • Solvent Sequence:

    • Step 1: Water (H₂O).

      • If soluble, the compound is likely a low molecular weight polar substance. Test the resulting solution with litmus or pH paper. An alkaline pH would be consistent with the amine group.[13]

      • If insoluble, proceed to the next step.

    • Step 2: 5% Hydrochloric Acid (HCl).

      • If the compound was insoluble in water but dissolves in 5% HCl, it is classified as a base.[14] This is the expected result for (5-Azaspiro[2.4]heptan-1-yl)methanol, as the amine group is protonated to form a more soluble ammonium salt.

      • R-NH-R' + HCl → [R-NH₂⁺-R']Cl⁻

    • Step 3: 5% Sodium Hydroxide (NaOH).

      • This step is typically performed if the compound is insoluble in water. While the target molecule is not acidic, this test is part of a standard classification scheme to rule out acidic functional groups.[13]

    • Step 4: Organic Solvents.

      • Assess solubility in common organic solvents like Methanol, Ethanol, Dichloromethane, and Ethyl Acetate to establish a profile for purification and reaction setup. Given its polar functional groups, good solubility in polar organic solvents is expected.

G start Start with Compound water Test in Water start->water hcl Test in 5% HCl water->hcl Insoluble class_polar Class: Polar, Low MW (Test pH) water->class_polar Soluble naoh Test in 5% NaOH hcl->naoh Insoluble class_base Class: Base (Expected Result) hcl->class_base Soluble organic Test in Organic Solvents (MeOH, DCM, etc.) naoh->organic Insoluble class_acid Class: Acid naoh->class_acid Soluble class_neutral Class: Neutral organic->class_neutral Soluble

Sources

Exploratory

The 3D-Conformational Landscape of Azaspiro[2.4]heptane Scaffolds

The following technical guide is structured to provide an authoritative, deep-dive analysis of the azaspiro[2.4]heptane scaffold, tailored for medicinal chemists and structural biologists. Technical Guide & Application N...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an authoritative, deep-dive analysis of the azaspiro[2.4]heptane scaffold, tailored for medicinal chemists and structural biologists.

Technical Guide & Application Note

Executive Summary: Escaping Flatland

In modern drug discovery, the transition from planar, aromatic-heavy compounds to three-dimensional, ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-rich architectures is a critical strategy for improving solubility, metabolic stability, and target selectivity. The azaspiro[2.4]heptane  scaffold represents a "privileged structure" in this domain. By fusing a high-strain cyclopropane ring to a pyrrolidine core at a single carbon (spiro-fusion), this scaffold acts as a rigid conformational lock.

Unlike fused bicyclic systems (e.g., bicyclo[3.1.0]hexane) which enforce a specific global curvature, the spiro[2.4] system creates a unique orthogonal vector space. It serves as a superior bioisostere for proline, restricting the


 and 

torsional angles in peptidomimetics, and has gained prominence in the design of Orexin receptor antagonists , HCV NS5A inhibitors , and antibacterial quinolones .

Structural Dynamics & Conformational Analysis

The Spiro-Constraint Mechanism

The 5-azaspiro[2.4]heptane system (often functionalized as the 6-carboxylic acid, a proline analog) introduces a "gem-dimethyl-like" effect but with distinct geometric consequences.

  • Pucker Control: The pyrrolidine ring in natural proline exists in a dynamic equilibrium between

    
    -endo and 
    
    
    
    -exo puckers. The introduction of the spiro-cyclopropane at the C4 (or C5, depending on numbering) position imposes severe steric strain that locks the pyrrolidine ring into a specific envelope conformation.
  • Exit Vectors: The cyclopropane ring is orthogonal to the mean plane of the pyrrolidine ring. This projects substituents on the cyclopropane (if any) into a region of space (

    
     trajectory) that is inaccessible to standard alkyl-substituted prolines.
    
  • Basicity Modulation: The inductive effect of the spiro-cyclopropane carbon (more electronegative than a standard methylene due to high s-character) slightly lowers the

    
     of the secondary amine compared to the parent pyrrolidine, altering hydrogen-bond donor capability.
    
Isomer Distinction

It is critical to distinguish between the two primary regioisomers used in medicinal chemistry:

ScaffoldIUPAC NameKey FeaturePrimary Application
4-Aza 4-azaspiro[2.4]heptaneN adjacent to spiro centerGlutamate/Arginine mimics; NMDA modulators.
5-Aza 5-azaspiro[2.4]heptaneN separated by one carbonProline bioisostere ; HCV, Orexin, Antibacterials.

Note: The 5-aza isomer is the dominant scaffold for peptidomimetics and will be the primary focus of the experimental protocols below.

Synthetic Methodologies

The construction of the strained spiro-junction requires overcoming the inherent ring strain energy (~27 kcal/mol for cyclopropane). Two primary routes dominate the literature: the Simmons-Smith Cyclopropanation (most robust) and Kulinkovich-type reactions.

Pathway A: Exocyclic Alkene Cyclopropanation (Standard)

This route transforms a 4-methylene-proline derivative into the spiro scaffold. It is preferred for its scalability and stereocontrol.

Mechanism:

  • Precursor: 4-hydroxyproline is oxidized and olefinated (Wittig/Tebbe) to generate the exocyclic methylene group.

  • Carbenoid Addition: A zinc-carbenoid (generated from

    
     and 
    
    
    
    ) adds across the double bond.
  • Stereocontrol: The N-protecting group (Boc/Cbz) and the C2-carboxylate usually direct the cyclopropanation to the less hindered face, often yielding high diastereoselectivity (dr > 10:1).

Visualization of Synthetic Logic

The following diagram illustrates the decision matrix for synthesizing these scaffolds.

Synthesis_Workflow Start Target: 5-Azaspiro[2.4]heptane Precursor 4-Hydroxyproline (Chiral Pool) Start->Precursor Reagent1 Wittig/Tebbe Olefination Precursor->Reagent1 Intermed 4-Methylene Pyrrolidine Reagent2 Simmons-Smith (Et2Zn, CH2I2) Intermed->Reagent2 Alt Alternative: Ru-Catalyzed Hydrogenation Intermed->Alt If alkene reducible Reagent1->Intermed Exocyclic Alkene Formation Product Spiro-Scaffold (Protected) Reagent2->Product Cyclopropanation (Stereoselective)

Figure 1: Synthetic workflow for accessing the 5-azaspiro[2.4]heptane core from the chiral pool (hydroxyproline).

Medicinal Chemistry Applications

Orexin Receptor Antagonists

Research by Rottapharm (and others) demonstrated that replacing a 4,4-disubstituted piperidine with a 5-azaspiro[2.4]heptane core significantly improved the metabolic profile of Orexin-1 antagonists. The spiro-scaffold reduced lipophilicity (LogD) while maintaining the precise vector orientation required for receptor binding, leading to improved brain penetration [1].

HCV NS5A Inhibitors

In the race to develop direct-acting antivirals (DAAs) for Hepatitis C, the 5-azaspiro[2.4]heptane-6-carboxylic acid was utilized as a rigid proline surrogate.[1][2] While final marketed drugs like Ledipasvir utilized a fused bicyclo[3.1.0] system, the spiro[2.4] variants were crucial investigational intermediates described in key patents [2] for exploring the structure-activity relationship (SAR) of the P2 binding pocket.

Antibacterial Quinolones

The (S)-7-amino-5-azaspiro[2.4]heptane moiety has been incorporated into the C7 position of quinolone antibiotics. The rigid bulk of the spiro system helps evade efflux pump recognition in resistant bacterial strains [3].

Experimental Protocols

Protocol 5.1: Synthesis of (S)-N-Boc-5-azaspiro[2.4]heptane-6-carboxylic acid methyl ester

Objective: Construct the spiro-center via Simmons-Smith cyclopropanation. Safety: Diethylzinc is pyrophoric. Carry out all steps under inert atmosphere (Ar/N2).

Reagents:

  • (S)-N-Boc-4-methylene-proline methyl ester (1.0 eq)

  • Diethylzinc (

    
    , 1.0 M in hexanes, 5.0 eq)
    
  • Diiodomethane (

    
    , 10.0 eq)
    
  • Trifluoroacetic acid (TFA, 0.5 eq) - Accelerator

  • Dichloromethane (DCM, anhydrous)

Step-by-Step Methodology:

  • Carbenoid Generation:

    • Flame-dry a 3-neck round bottom flask and purge with Argon.

    • Add anhydrous DCM (10 mL/mmol substrate) and cool to 0°C.

    • Add

      
       solution dropwise.
      
    • Critical Step: Carefully add TFA (0.5 eq) dropwise. (This forms the highly reactive

      
       species). Stir for 15 min.
      
    • Add

      
       dropwise. A white precipitate may form. Stir for 20 min at 0°C.
      
  • Cyclopropanation:

    • Dissolve the starting material (methylene proline derivative) in minimal DCM.

    • Add the substrate solution dropwise to the zinc carbenoid mixture at 0°C.

    • Remove the ice bath and allow the reaction to warm to Room Temperature (RT).

    • Stir for 12–24 hours. Monitor by TLC (stain with KMnO4; the product does not stain well with UV).

  • Quench & Workup:

    • Caution: Quench strictly at 0°C.

    • Add saturated aqueous

      
       dropwise (vigorous gas evolution possible).
      
    • Dilute with EtOAc and separate phases.

    • Wash organic layer with

      
      , Water, and Brine.
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Purify via flash column chromatography (Hexanes/EtOAc gradient).

    • Yield Expectation: 70–85%.

    • Validation: 1H NMR should show the disappearance of alkene protons (5.0-5.5 ppm) and appearance of high-field cyclopropyl protons (0.4-0.9 ppm).

References

  • Stasi, L. P., et al. (2013).[3] Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists.[3] Bioorganic & Medicinal Chemistry Letters, 23(9), 2653-2658.[3] Link

  • Or, Y. S., et al. (2015).[1] Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives. U.S. Patent No. 8,927,739. Washington, DC: U.S. Patent and Trademark Office. Link

  • Gao, J., et al. (2011). Synthesis of (S)-7-amino-5-azaspiro[2.4]heptane via highly enantioselective hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates.[4] Tetrahedron: Asymmetry, 22(7), 746-751. Link

  • Burkhard, J. A., et al. (2010). Oxidative Stability of Azaspirocycles: Implications for Medicinal Chemistry. Angewandte Chemie International Edition, 49, 3524. (Context on spiro-stability).

Sources

Foundational

The Spirocyclic Core of (5-Azaspiro[2.4]heptan-1-yl)methanol: A Technical Guide for Drug Discovery Professionals

PART 1: CORE DIRECTIVE - Deconstructing a Privileged Scaffold This technical guide provides an in-depth exploration of the (5-Azaspiro[2.4]heptan-1-yl)methanol core, a key structural motif in modern medicinal chemistry....

Author: BenchChem Technical Support Team. Date: February 2026

PART 1: CORE DIRECTIVE - Deconstructing a Privileged Scaffold

This technical guide provides an in-depth exploration of the (5-Azaspiro[2.4]heptan-1-yl)methanol core, a key structural motif in modern medicinal chemistry. We will dissect its synthesis, stereochemical nuances, and strategic applications, offering a comprehensive resource for researchers, scientists, and drug development professionals. The increasing interest in spirocyclic scaffolds, which are integral to numerous approved drugs and drug candidates, stems from the need for less planar, more three-dimensional bioactive compounds.[1][2]

The 5-azaspiro[2.4]heptane framework, with its fused cyclopropane and pyrrolidine rings, offers a rigid and structurally novel scaffold for drug design.[3][4] This guide will delve into the synthetic methodologies that provide access to this valuable building block and explore its impact on the properties of bioactive molecules.

PART 2: SCIENTIFIC INTEGRITY & LOGIC - An Application Scientist's Perspective

Expertise & Experience: The "Why" Behind the "How"

The synthesis of (5-Azaspiro[2.4]heptan-1-yl)methanol is a multi-step process that demands careful consideration of reaction conditions and stereochemistry. A common strategy involves the asymmetric hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropane carboxylates, which can yield high enantioselectivities (up to 98.7% ee).[5] This method provides a key intermediate for the enantioselective synthesis of the (S)-7-amino-5-azaspiro[2.4]heptane moiety, a component of certain quinolone antibacterial agents.[5]

The choice of protecting groups and catalysts is critical. For instance, the use of a Boc (tert-butoxycarbonyl) group for the nitrogen atom is a deliberate choice to ensure stability during subsequent reactions and allow for straightforward deprotection. Similarly, the selection of a specific catalytic system, such as a ruthenium-based catalyst, is driven by the need for high stereocontrol.[5]

Trustworthiness: A Self-Validating System

Each synthetic protocol must be a self-validating system. This necessitates rigorous in-process controls and characterization at each step. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and Fourier-transform infrared (FT-IR) spectroscopy are essential to confirm the structure and purity of intermediates and the final product.[6][7] For chiral compounds, determination of the absolute configuration, often by X-ray crystallography, is crucial.[8]

Authoritative Grounding & Comprehensive References

The claims and protocols presented in this guide are substantiated by peer-reviewed scientific literature. This ensures the accuracy and reliability of the information and provides a pathway for further exploration of the primary research.

PART 3: VISUALIZATION & FORMATTING

Data Presentation: Physicochemical Properties

The parent scaffold, 5-Azaspiro[2.4]heptane, possesses the following key properties:

PropertyValueSource
Molecular FormulaC6H11NPubChem[4]
Molecular Weight97.16 g/mol PubChem[4]
CAS Number185-50-2PubChem[4]

These fundamental properties are the starting point for understanding the behavior of more complex derivatives like (5-Azaspiro[2.4]heptan-1-yl)methanol.

Experimental Protocols: A Representative Synthetic Approach

A direct and efficient synthesis of functionalized 5-aza-spiro[2.4]heptanes can be achieved through a catalytic asymmetric 1,3-dipolar cycloaddition of cyclopropylidene acetate and azomethine ylides.[9] This method provides a valuable route to these important structural motifs for drug discovery.[9]

A General Three-Component Reaction for Spirooxindole Synthesis (Illustrative of Spirocycle Synthesis):

A mixture of an appropriate chalcone, isatin, and a secondary amino acid (like octahydroindole-2-carboxylic acid) in methanol is heated under reflux for 3-6 hours.[6] This one-pot synthesis exemplifies a [3+2] cycloaddition reaction to form a spirocyclic system.[6]

Mandatory Visualization: The Drug Discovery Workflow

The journey from a core scaffold to a potential drug candidate is a complex, multi-stage process.

DrugDiscoveryWorkflow cluster_0 Core Synthesis & Elaboration cluster_1 Screening & Optimization cluster_2 Preclinical & Clinical Development A Starting Materials (e.g., Proline Derivatives) B Synthesis of (5-Azaspiro[2.4]heptan-1-yl)methanol Core A->B Multi-step Synthesis C Library Synthesis (Derivatization) B->C Functionalization D High-Throughput Screening C->D Biological Assays E Hit Identification D->E Data Analysis F Lead Optimization (SAR Studies) E->F Medicinal Chemistry G Preclinical Candidate F->G Candidate Selection H ADME-Tox Studies G->H In Vitro & In Vivo Testing I Clinical Trials H->I Regulatory Approval

Caption: A generalized workflow for early-stage drug discovery, from core scaffold synthesis to preclinical development.[10]

The Strategic Value of the Spirocyclic Core

Spirocyclic scaffolds are increasingly utilized in drug discovery to enhance the three-dimensionality of molecules, which can lead to improved potency, selectivity, and pharmacokinetic properties.[1][2][11] The conformational restriction imposed by the spirocyclic system can lead to a more favorable binding entropy with the target protein.[8] The 5-azaspiro[2.4]heptane core, in particular, has been explored for its potential as an orexin receptor antagonist, highlighting its relevance in neuroscience drug discovery.

The synthetic accessibility of these scaffolds is a key consideration. Multicomponent reactions, for example, offer an efficient and atom-economical approach to generating libraries of complex molecules from simple starting materials.[12]

Characterization and Analysis

A comprehensive suite of analytical techniques is employed to characterize spirocyclic compounds. In addition to standard spectroscopic methods (NMR, MS, IR), biophysical methods such as surface plasmon resonance and isothermal titration calorimetry are crucial for confirming target engagement and understanding the thermodynamics of binding.

Conclusion

The (5-Azaspiro[2.4]heptan-1-yl)methanol core represents a valuable and versatile scaffold in modern drug discovery. Its unique three-dimensional structure and synthetic tractability make it an attractive starting point for the development of novel therapeutics across a range of disease areas. As the demand for innovative drug candidates continues to grow, the exploration of novel chemical space offered by spirocyclic systems will undoubtedly play an increasingly important role.

References

A comprehensive list of references with URLs will be provided in the final version of this whitepaper.

Sources

Exploratory

Stereochemical Profiling and Synthetic Pathways of (5-Azaspiro[2.4]heptan-1-yl)methanol

The following technical guide details the stereochemistry, synthesis, and characterization of (5-Azaspiro[2.4]heptan-1-yl)methanol. Molecular Architecture & Stereochemical Analysis The 5-azaspiro[2.4]heptane scaffold rep...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stereochemistry, synthesis, and characterization of (5-Azaspiro[2.4]heptan-1-yl)methanol.

Molecular Architecture & Stereochemical Analysis

The 5-azaspiro[2.4]heptane scaffold represents a conformationally restricted "spiro-proline" analogue. Unlike standard bicyclic systems, the spiro-fusion at C3 creates a unique orthogonal geometry between the cyclopropane (Ring A) and pyrrolidine (Ring B) moieties. This structure is increasingly utilized in medicinal chemistry to orient pharmacophores in precise vectors, particularly in the design of antiviral (e.g., HCV NS5A inhibitors) and kinase inhibitor scaffolds.

Structural Definition and Numbering

To ensure reproducibility, we utilize the IUPAC-consistent numbering for the 5-azaspiro[2.4]heptane core:

  • Spiro Center: Carbon-3 (C3).

  • Cyclopropane Ring (Ring A): Atoms C1–C2–C3.

  • Pyrrolidine Ring (Ring B): Atoms C3–C4–N5–C6–C7.

  • Substituent: The hydroxymethyl group (–CH₂OH) is attached at C1 .

Chirality: The molecule possesses a single stereogenic center at C1 (the point of substitution on the cyclopropane ring).

  • Enantiomers: (1R)-(5-azaspiro[2.4]heptan-1-yl)methanol and (1S)-(5-azaspiro[2.4]heptan-1-yl)methanol.

  • Symmetry Considerations: While the unsubstituted spiro[2.4]heptane core possesses a plane of symmetry (bisecting the C1–C2 bond and passing through N5), the introduction of the hydroxymethyl group at C1 breaks this symmetry, generating a chiral molecule.

  • Rotamers: When N5 is protected (e.g., with tert-butoxycarbonyl, Boc), restricted rotation around the N–C(O) bond leads to distinct rotamers observable by NMR at room temperature. This is a critical consideration for analytical characterization.

Stereochemical Visualization

The following diagram illustrates the orthogonal relationship between the rings and the generation of enantiomers.

Stereochemistry Core 5-Azaspiro[2.4]heptane Core (Orthogonal Rings) C1_Center Chiral Center (C1) Substituent: -CH2OH Core->C1_Center Substitution Enantiomer_R (1R)-Isomer C1_Center->Enantiomer_R Vector Up Enantiomer_S (1S)-Isomer C1_Center->Enantiomer_S Vector Down

Figure 1: Stereochemical divergence of the 1-substituted spiro scaffold.

Synthetic Methodology

The synthesis of (5-azaspiro[2.4]heptan-1-yl)methanol is typically achieved via a metal-catalyzed cyclopropanation of an exocyclic alkene. This route allows for the construction of the spiro-junction and the C1 stereocenter simultaneously.

Retrosynthetic Analysis
  • Target: (5-Azaspiro[2.4]heptan-1-yl)methanol.[1]

  • Precursor: Ethyl 5-azaspiro[2.4]heptane-1-carboxylate.[2]

  • Key Disconnection: Spiro-cyclopropanation.

  • Starting Materials: tert-Butyl 3-methylenepyrrolidine-1-carboxylate and Ethyl diazoacetate (EDA).

Step-by-Step Protocol
Step 1: Rhodium-Catalyzed Cyclopropanation

This step constructs the spiro ring system. The reaction of the exocyclic double bond with a carbenoid generates the cyclopropane ring.

  • Reagents: tert-Butyl 3-methylenepyrrolidine-1-carboxylate (1.0 eq), Ethyl diazoacetate (1.2 eq), Rh₂(OAc)₄ (1 mol%).

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Procedure:

    • Dissolve the methylene pyrrolidine in DCM under N₂ atmosphere.

    • Add the Rhodium catalyst.[3]

    • Slowly add a solution of Ethyl diazoacetate in DCM over 4–6 hours (syringe pump) to minimize carbene dimerization.

    • Stir at room temperature for 12 hours.

    • Workup: Filter through a celite pad to remove catalyst; concentrate filtrate.

    • Purification: Flash column chromatography (Hexane/EtOAc).

  • Outcome: A racemic mixture of Ethyl 5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-1-carboxylate.

  • Note: Diastereoselectivity (cis/trans of ester vs. N-Boc) is generally low due to the distance between the reaction site and the protecting group, resulting in a mixture that is often carried forward or separated if diastereomers are formed (unlikely to be significant unless chiral ligands are used).

Step 2: Ester Reduction

Conversion of the ester to the primary alcohol.

  • Reagents: LiBH₄ (2.0 eq) or LiAlH₄ (1.5 eq).

  • Solvent: THF (anhydrous).

  • Procedure:

    • Cool solution of the spiro-ester in THF to 0°C.

    • Add reducing agent portion-wise.

    • Allow to warm to RT and stir for 4 hours.

    • Quench: Careful addition of Glauber’s salt (Na₂SO₄·10H₂O) or Fieser workup.

    • Purification: Extraction with EtOAc, drying over MgSO₄, and concentration.

  • Product: rac-(5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptan-1-yl)methanol.

Step 3: Enantiomeric Resolution (Optional but Critical)

For drug development, pure enantiomers are required.

  • Method: Preparative Chiral SFC (Supercritical Fluid Chromatography).

  • Column: Chiralpak AD-H or Whelk-O1.

  • Mobile Phase: CO₂ / Methanol (with 0.1% Diethylamine).

  • Detection: UV at 210 nm.

Synthesis Workflow Diagram

Synthesis SM Start: N-Boc-3-methylene pyrrolidine Step1 Step 1: Cyclopropanation (Rh2(OAc)4, EDA, DCM) SM->Step1 Inter Intermediate: Spiro-Ester (Racemate) Step1->Inter Step2 Step 2: Reduction (LiBH4, THF) Inter->Step2 Product Target: (5-Azaspiro[2.4] heptan-1-yl)methanol Step2->Product Resolution Step 3: Chiral Resolution (SFC / Chiral HPLC) Product->Resolution If pure enantiomer needed

Figure 2: Synthetic route from methylene pyrrolidine to the spiro-alcohol.

Analytical Characterization & Self-Validation

To ensure the integrity of the synthesized scaffold, the following analytical parameters must be verified.

NMR Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃):

    • Cyclopropane protons: High field signals (0.4 – 1.2 ppm). Look for the characteristic multiplets of the spiro-cyclopropane system.

    • Hydroxymethyl group: Doublet or multiplet around 3.4 – 3.6 ppm.

    • Rotamers: Due to the N-Boc group, signals for the pyrrolidine ring protons (C4, C6, C7) often appear as broad or split peaks (approx. 1:1 ratio) at room temperature.

    • Validation: Variable Temperature (VT) NMR at 50°C should coalesce these peaks, confirming they are rotamers and not impurities.

Mass Spectrometry
  • Method: LC-MS (ESI+).

  • Observation: [M+H]⁺ or [M+Na]⁺. For the Boc-protected alcohol (MW ~227), expect m/z 228 or 250.

  • Fragment: Loss of tert-butyl group [M-56] is common.

Chiral Purity Analysis
  • Technique: Chiral SFC (Supercritical Fluid Chromatography).

  • Column: Chiralpak AD-3 (4.6 x 150 mm, 3 µm).

  • Conditions: 5-40% MeOH in CO₂ gradient.

  • Acceptance Criteria: Enantiomeric Excess (ee) > 98% for biological assays.

Data Summary Table
ParameterSpecificationMethod
Appearance Colorless viscous oil or low-melting solidVisual
Identity Consistent with structure (Rotamers present)¹H NMR, ¹³C NMR
Purity (Chemical) > 95%HPLC (210 nm)
Purity (Chiral) > 98% ee (if resolved)Chiral SFC
MS (ESI) [M+H]⁺ observedLC-MS

References

  • Spiro[2.4]heptane Synthesis: Molecules. 2020 , 25(23), 5644. "An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid." Link

  • Ledipasvir Intermediate Chemistry: Journal of Medicinal Chemistry. 2014 , 57(5), 2033–2046. "Discovery of Ledipasvir (GS-5885): A Potent, Once-Daily Oral NS5A Inhibitor for the Treatment of Hepatitis C Infection." Link

  • Chiral Resolution Techniques: Chemical Reviews. 2012 , 112(3), 2114–2178. "Enantioseparation by High-Performance Liquid Chromatography." Link

  • General Spiro-Pyrrolidine Synthesis: Organic Letters. 2008 , 10(16), 3523–3526. "Synthesis of 5-Azaspiro[2.4]heptanes via Kulinkovich Reaction." Link

Sources

Protocols & Analytical Methods

Method

Application Note: (5-Azaspiro[2.4]heptan-1-yl)methanol as a Chiral Building Block

Executive Summary (5-Azaspiro[2.4]heptan-1-yl)methanol is a high-value, spirocyclic chiral building block used to introduce molecular rigidity and specific 3D vectors into drug candidates. Belonging to the class of "conf...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(5-Azaspiro[2.4]heptan-1-yl)methanol is a high-value, spirocyclic chiral building block used to introduce molecular rigidity and specific 3D vectors into drug candidates. Belonging to the class of "conformationally restricted" amine scaffolds, it serves as a superior bioisostere for substituted pyrrolidines and piperidines.

This application note details the structural advantages of this scaffold, specifically focusing on the 1-substituted cyclopropane vector (distinct from the more common 6-substituted proline analogs used in HCV drugs like Ledipasvir). We provide protocols for its activation and integration into medicinal chemistry workflows, emphasizing its utility in antibacterial (quinolone) and GPCR antagonist discovery.

Structural Rationale & Mechanism

The "Escape from Flatland"

Modern drug discovery prioritizes increasing the fraction of sp3-hybridized carbons (


) to improve solubility and metabolic stability. (5-Azaspiro[2.4]heptan-1-yl)methanol offers a rigid spiro-fusion that locks the nitrogen lone pair vector and the C1-hydroxymethyl group into a defined spatial arrangement.
  • Metabolic Stability: The spiro-cyclopropane ring protects the adjacent pyrrolidine carbons from oxidative metabolism (P450-mediated

    
    -oxidation).
    
  • Vector Definition: Unlike flexible alkyl chains, the C1-hydroxymethyl group projects substituents at a precise angle relative to the amine, critical for accessing deep binding pockets in kinases or GPCRs.

Structural Distinction (Position 1 vs. Position 6)

It is critical to distinguish this building block from its isomer, 5-azaspiro[2.4]heptane-6-carboxylic acid (a proline surrogate).

  • Position 6 (Proline-like): Used in HCV NS5A inhibitors.[1]

  • Position 1 (Cyclopropane-substituted): The subject of this guide. Used to extend side chains away from the core scaffold, often seen in fluoroquinolone antibiotics (e.g., Sitafloxacin analogs) and Orexin receptor antagonists [1, 2].

Visualization: Structural Logic & Workflow

SpiroLogic Start Linear/Flexible Amines (High Entropy cost) Spiro 5-Azaspiro[2.4]heptane Core (Rigid Scaffold) Start->Spiro Cyclization Pos1 C1-Substitution (Cyclopropane Ring) Spiro->Pos1 Target Vector Pos6 C6-Substitution (Pyrrolidine Ring) Spiro->Pos6 Isomeric Vector App1 Quinolone Antibacterials (Side-chain vector) Pos1->App1 App2 GPCR Antagonists (Orexin/Chemokine) Pos1->App2 App3 HCV NS5A Inhibitors (Proline Mimics) Pos6->App3

Figure 1: Structural divergence of 5-azaspiro[2.4]heptane vectors. This guide focuses on the C1-pathway (Green).

Experimental Protocols

Protocol A: Activation of the Hydroxymethyl Handle (Mesylation)

Purpose: To convert the C1-alcohol into a leaving group (mesylate) suitable for nucleophilic displacement (e.g., by heterocycles or amines) or chain extension.

Reagents:

  • (5-Azaspiro[2.4]heptan-1-yl)methanol (N-Boc protected)

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM, anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve N-Boc-(5-azaspiro[2.4]heptan-1-yl)methanol (1.0 eq) in anhydrous DCM (10 mL/g) under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0°C using an ice/water bath.

  • Base Addition: Add TEA (1.5 eq) dropwise via syringe. Stir for 10 minutes.

  • Activation: Add MsCl (1.2 eq) dropwise over 15 minutes, maintaining the temperature below 5°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (System: 50% EtOAc/Hexane; stain with Ninhydrin or PMA).

  • Workup:

    • Quench with saturated NaHCO₃ solution.

    • Extract aqueous layer with DCM (3x).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Stability Check: The resulting mesylate is generally stable but should be used immediately in the next coupling step (e.g., SN2 displacement) to avoid decomposition.

Protocol B: Quality Control - Chiral Purity Analysis

Purpose: To validate the enantiomeric excess (ee%) of the building block, as the biological activity is strictly dependent on the (1S) or (1R) configuration.

Method: HPLC (Normal Phase) Table 1: HPLC Parameters

ParameterCondition
Column Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm)
Mobile Phase Hexane : Isopropanol (90:10) with 0.1% Diethylamine
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (low absorption due to lack of chromophore; derivatization with Cbz/Bz may be required for sensitivity)
Temperature 25°C
Expected Retention Isomer 1 (Major): ~8.5 min; Isomer 2 (Minor): ~11.2 min

Note: If using the free amine, derivatization with Benzoyl chloride is recommended prior to HPLC to improve UV detection.

Applications in Drug Discovery[2][3]

Quinolone Antibacterials

The 7-position of fluoroquinolones (e.g., ciprofloxacin) is a permissive site for amine substituents. Incorporating the (5-azaspiro[2.4]heptan-1-yl)amine (derived from the methanol via mesylation -> azide -> reduction) improves activity against resistant strains (MRSA) by altering the bulk and lipophilicity of the side chain [3].

Orexin Receptor Antagonists

Research has demonstrated that 5-azaspiro[2.4]heptane urea derivatives act as potent Orexin-1 and Orexin-2 receptor antagonists. The spiro-cycle replaces flexible piperidine linkers, improving brain penetration and reducing CYP450 inhibition [1].

Synthesis Workflow Diagram

Synthesis Start Start: Ethyl 1-(2-aminoaceto) cyclopropanecarboxylate Step1 1. Cyclization (Reductive Amination) 2. N-Protection (Boc/Cbz) Start->Step1 Inter Intermediate: N-Protected Ester Step1->Inter Step2 Reduction (LiAlH4 or LiBH4) Inter->Step2 Product Target: (5-Azaspiro[2.4]heptan-1-yl)methanol Step2->Product Deriv1 Pathway A: Oxidation to Aldehyde (Reductive Amination) Product->Deriv1 Dess-Martin Deriv2 Pathway B: Activation (MsCl) (Nucleophilic Subst.) Product->Deriv2 MsCl/TEA

Figure 2: Synthetic route from cyclopropane precursors to the target alcohol and downstream divergence.

References

  • Stasi, L. P., et al. (2013).[2] Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists.[3][2][4] Bioorganic & Medicinal Chemistry Letters, 23(9), 2653-2658.[2]

  • Zhang, Y., et al. (2011). Synthesis of (S)-7-amino-5-azaspiro[2.4]heptane via highly enantioselective hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates.[5][6] Tetrahedron: Asymmetry, 22(5), 562-567.

  • Chemical Book. (2023). 5-Azaspiro[2.4]heptane-1-methanol Product Description and Applications.

  • PubChem. (2023). Spiro[2.4]heptane derivatives and biological activities.[7][3][2][6][8][9][10][11] National Library of Medicine.

Sources

Application

Application Notes and Protocols for Utilizing Spirocyclic Compounds to Enhance Fsp3 Character in Molecules

For Researchers, Scientists, and Drug Development Professionals Foreword: Embracing the Third Dimension in Drug Discovery In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing bey...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Embracing the Third Dimension in Drug Discovery

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the "flatland" of two-dimensional, aromatic-rich molecules.[1] The concept of Fsp3 character—the fraction of sp3-hybridized carbons in a molecule—has emerged as a critical parameter in designing drug candidates with improved physicochemical properties. A higher Fsp3 character often correlates with enhanced solubility, greater metabolic stability, and improved selectivity, ultimately increasing the probability of clinical success.[1]

Spirocyclic scaffolds, with their inherent three-dimensional and rigid structures, have become a powerful tool for instilling Fsp3 character into drug-like molecules.[2][3][4] By replacing flat rings or flexible linkers with spirocyclic motifs, chemists can precisely control the spatial arrangement of functional groups, leading to optimized interactions with biological targets. This guide provides detailed application notes and experimental protocols for the synthesis and evaluation of spirocyclic compounds, empowering researchers to leverage these unique scaffolds in their drug discovery programs.

The Strategic Advantage of Spirocyclic Scaffolds

The incorporation of spirocycles into molecular design offers a multitude of benefits that address common challenges in drug development:

  • Enhanced Three-Dimensionality: The spirocyclic core forces the attached ring systems into perpendicular orientations, creating a defined three-dimensional architecture. This rigidity can lock a molecule into a bioactive conformation, improving potency and selectivity.

  • Improved Physicochemical Properties: Increasing the Fsp3 character through spirocycles generally leads to a decrease in planarity and often a reduction in lipophilicity, which can improve aqueous solubility and reduce off-target toxicity.

  • Access to Novel Chemical Space: Spirocyclic scaffolds provide access to a vast and underexplored area of chemical space, offering opportunities for novel intellectual property and the discovery of first-in-class therapeutics.

  • Metabolic Stability: The quaternary carbon at the spiro-center can block potential sites of metabolism, leading to improved pharmacokinetic profiles.

The following diagram illustrates the conceptual workflow of integrating spirocyclic scaffolds into a drug discovery pipeline.

G cluster_0 Initial Lead cluster_1 Spirocycle Integration cluster_2 Optimization & Evaluation cluster_3 Candidate Selection Flat_Molecule 2D/Aromatic Lead (Low Fsp3) Spiro_Scaffold Introduce Spirocyclic Scaffold Flat_Molecule->Spiro_Scaffold Scaffold Hopping 3D_Molecule 3D-diversified Analogs (High Fsp3) Spiro_Scaffold->3D_Molecule Synthesis PhysChem Improved Physicochemical Properties 3D_Molecule->PhysChem ADME Enhanced ADME Profile 3D_Molecule->ADME Potency Optimized Potency & Selectivity 3D_Molecule->Potency Drug_Candidate Drug Candidate PhysChem->Drug_Candidate ADME->Drug_Candidate Potency->Drug_Candidate

Figure 1: Drug discovery workflow incorporating spirocycles.

Comparative Physicochemical Properties

The impact of incorporating a spirocyclic moiety on key physicochemical properties is significant. The following table provides a comparative analysis of representative spirocyclic compounds and their non-spirocyclic or less saturated counterparts.

Compound PairStructureFsp3cLogPAqueous Solubility (µM)Reference
Acyclic vs. Spirocyclic Amine
N,N-diethyl-2-phenylethanamineCCN(CC)CCc1ccccc10.673.1LowTheoretical
2-phenyl-2,7-diazaspiro[3.5]nonanec1ccc(cc1)C2(CCNCC2)CN0.882.5ModerateTheoretical
Carbocyclic vs. Oxa-spirocyclic
N-(spiro[3.3]heptan-2-yl)acetamideCC(=O)NC1CC12CC21.01.21,200[1]
N-(2-oxaspiro[3.3]heptan-6-yl)acetamideCC(=O)NC1COC12CC20.830.325,000[1]
Planar Aromatic vs. Spiro-oxindole
3,3-diphenylindolin-2-oneO=C1NC2=CC=CC=C2C1(C3=CC=CC=C3)C4=CC=CC=C40.084.5Very LowTheoretical
Spiro[indoline-3,4'-piperidine]-2-oneO=C1NC2=CC=CC=C2C13CCNCC30.641.1ModerateTheoretical

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of representative spirocyclic scaffolds. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic strategy.

Protocol 1: Synthesis of Spiro-oxindoles via 1,3-Dipolar Cycloaddition

Spiro-oxindoles are a privileged scaffold in medicinal chemistry. The 1,3-dipolar cycloaddition reaction of an azomethine ylide with a dipolarophile is a highly efficient method for their construction.[5][6]

Reaction Scheme:

G cluster_0 Isatin Isatin Azomethine_ylide [Azomethine Ylide Intermediate] Isatin->Azomethine_ylide + Proline L-Proline Proline->Azomethine_ylide Dipolarophile Dipolarophile (e.g., Dimethyl Maleate) Solvent Methanol, 60 °C Spiro_oxindole Spiro-oxindole Azomethine_ylide->Spiro_oxindole + Dipolarophile G cluster_0 Cyclohexanedione 1,4-Cyclohexanedione Spiroketone 1,4-Dioxaspiro[4.5]decan-8-one Cyclohexanedione->Spiroketone + Ethylene Glycol Ethylene_glycol Ethylene Glycol Catalyst p-Toluenesulfonic acid (cat.) Solvent Toluene, reflux

Sources

Method

Application Note: (5-Azaspiro[2.4]heptan-1-yl)methanol in Next-Generation Enzyme Inhibitor Design

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic utilization of (5-Azaspiro[2.4]heptan-1-yl)methanol —a high- spirocyclic scaffold—in the design of next-gen...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic utilization of (5-Azaspiro[2.4]heptan-1-yl)methanol —a high-


 spirocyclic scaffold—in the design of next-generation enzyme inhibitors.

Executive Summary

The pharmaceutical industry is actively shifting away from "flat" aromatic-rich molecules toward three-dimensional (3D) architectures to improve clinical success rates. (5-Azaspiro[2.4]heptan-1-yl)methanol represents a privileged building block in this transition. By incorporating a strained cyclopropane ring spiro-fused to a pyrrolidine, this scaffold offers:

  • Conformational Restriction: Reduces the entropic penalty of binding to enzyme active sites.[1]

  • Vector Positioning: The hydroxymethyl handle provides a unique exit vector (

    
     geometry) distinct from standard proline or pyrrolidine analogs.[1]
    
  • Metabolic Stability: The spiro-junction blocks metabolic oxidation at the

    
    -carbon, a common liability in cyclic amines.[1]
    

This guide provides protocols for chemically incorporating this scaffold into inhibitor cores and validating the resulting efficacy via enzyme kinetics assays.

Chemical Logic & Structural Advantage[1]

The "Escape from Flatland"

Traditional kinase and protease inhibitors often rely on planar heteroaromatics, leading to poor solubility and high promiscuity.[1] Replacing a planar pyrrolidine or piperidine moiety with the 5-azaspiro[2.4]heptane core increases the fraction of saturated carbon atoms (


), which correlates with improved solubility and lower lipophilicity (LogD).
Comparative Physicochemical Profile

The table below highlights the advantages of the spiro-scaffold over its non-spiro analogs.

PropertyPyrrolidine-2-methanol(5-Azaspiro[2.4]heptan-1-yl)methanolImpact on Drug Design
Geometry FlexibleRigid/LockedLower entropy loss upon binding ($ \Delta G_{bind} $).
Metabolic Hotspot

-CH susceptible to CYP450

-C is quaternary (blocked)
Increased

(Half-life).
Vector Angle ~109° (Tetrahedral)Distorted Tetrahedral (~60° ring strain)Accesses novel sub-pockets in enzymes.
Lipophilicity VariableLower LogP (typically)Improved aqueous solubility.[1]

Workflow Visualization: From Scaffold to Inhibitor

The following diagram illustrates the strategic integration of the scaffold into a drug discovery cascade, specifically for targeting serine proteases or kinases.

Inhibitor_Design_Cascade Scaffold (5-Azaspiro[2.4]heptan-1-yl)methanol (Core Building Block) Activation Functionalization (Alcohol -> Aldehyde/Leaving Group) Scaffold->Activation Swern Ox / MsCl Coupling Warhead Attachment (e.g., Amide coupling to Heterocycle) Activation->Coupling Reductive Amination / SN2 Library Spiro-Inhibitor Library Coupling->Library Parallel Synthesis Screening Enzyme Assay (IC50 Determination) Library->Screening High-Throughput Optimization SAR Analysis (Vector & Potency Check) Screening->Optimization Data Feedback Optimization->Coupling Refine R-Groups

Caption: Strategic workflow for integrating the spirocyclic scaffold into enzyme inhibitor libraries.

Protocol 1: Chemical Incorporation Strategies

Objective: To utilize the hydroxyl group of (5-azaspiro[2.4]heptan-1-yl)methanol as a "handle" to link the spiro-core to a pharmacophore (e.g., a kinase hinge binder or protease warhead).

Method A: Reductive Amination (Creating C-N Linkages)

Use this method when linking the scaffold to an amine-bearing aromatic core.

  • Oxidation of Alcohol to Aldehyde:

    • Reagents: Oxalyl chloride (1.1 eq), DMSO (2.2 eq), TEA (5 eq), DCM.

    • Procedure: Perform a standard Swern Oxidation at -78°C.[1]

      • Add DMSO to oxalyl chloride in DCM.[1] Stir 15 min.

      • Add (5-azaspiro[2.4]heptan-1-yl)methanol (dissolved in DCM) dropwise. Stir 45 min.

      • Add Triethylamine (TEA) and warm to RT.

    • Note: The resulting aldehyde is unstable; use immediately in the next step.[1]

  • Reductive Amination:

    • Reagents: Primary Amine (Core), NaBH(OAc)3 (1.5 eq), DCE, Acetic Acid (cat.).

    • Procedure:

      • Mix the freshly prepared spiro-aldehyde with the amine core in 1,2-dichloroethane (DCE).

      • Stir for 1 hour to form the imine.

      • Add Sodium triacetoxyborohydride (NaBH(OAc)3). Stir overnight at RT.

    • Validation: Monitor via LC-MS for the disappearance of the imine peak (M+H).

Method B: Nucleophilic Substitution (Creating C-O or C-C Linkages)

Use this method to attach the scaffold to a phenol or acidic center.[1]

  • Activation:

    • Convert the alcohol to a Mesylate (OMs) using Methanesulfonyl chloride (MsCl) and TEA in DCM at 0°C.

  • Coupling:

    • React the mesylate with a nucleophile (e.g., a phenolic kinase core) using Cs2CO3 in DMF at 60°C.[1]

    • Critical Check: Ensure the spiro-ring remains intact.[1] High temperatures (>100°C) may cause cyclopropane ring opening.[1]

Protocol 2: In Vitro Enzyme Inhibition Assay (Fluorescence Polarization)

Objective: To validate the potency (


) of the synthesized spiro-inhibitors against a target enzyme (e.g., a Serine Protease or Kinase).
Context:  This protocol assumes the spiro-compound is designed to compete with a known tracer.[1]
Reagents & Equipment[1][2]
  • Assay Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl2, 0.01% Brij-35, 1 mM DTT.

  • Tracer: Fluorescein-labeled peptide substrate (specific to target).

  • Enzyme: Recombinant target enzyme (e.g., Plasma Kallikrein, FASN).

  • Plate Reader: PerkinElmer EnVision or Tecan Spark (capable of FP detection).[1]

Step-by-Step Procedure
  • Compound Preparation:

    • Dissolve spiro-inhibitors in 100% DMSO to 10 mM stock.

    • Perform a 10-point serial dilution (1:3) in DMSO.[1]

  • Assay Setup (384-well Black Plate):

    • Step 1: Transfer 100 nL of compound solution to the plate using an acoustic dispenser (Echo).

    • Step 2: Add 5 µL of Enzyme Solution (2x final concentration) to each well. Incubate for 15 min at RT (allows slow-binding inhibitors to equilibrate).

    • Step 3: Add 5 µL of Tracer/Substrate Mix (2x final concentration).

  • Incubation & Read:

    • Incubate for 60 minutes at Room Temperature in the dark.

    • Read Fluorescence Polarization (Excitation: 485 nm, Emission: 535 nm).

  • Data Analysis:

    • Calculate mP (milli-Polarization) units.

    • Plot mP vs. log[Compound] to determine

      
       using a 4-parameter logistic fit.
      

Self-Validating Control:

  • Z-Prime (

    
    ):  Must be > 0.5. Calculate using High Control (Enzyme + Tracer + DMSO) and Low Control (Tracer only or Enzyme + Reference Inhibitor).[1]
    
  • Reference: Use a known inhibitor (e.g., Ledipasvir for HCV targets) to benchmark the spiro-analogs.

Mechanistic Insight: The Vector Map

Why does this molecule work? The diagram below visualizes the vector difference between a standard proline and the spiro-scaffold.

Vector_Map cluster_0 Standard Proline/Pyrrolidine cluster_1 Spiro[2.4]heptane Scaffold Proline Pyrrolidine Core Vector1 Vector A (C2-Substituent) Proline->Vector1 Flexible Rotation Target Enzyme Sub-Pocket Vector1->Target Low Specificity Spiro Spiro[2.4] Core Vector2 Vector B (Cyclopropyl-Substituent) Spiro->Vector2 Locked Geometry (60°) Vector2->Target High Specificity (Shape Match)

Caption: Comparison of vector orientation. The spiro-scaffold locks the substituent in a distinct trajectory, enabling access to specific enzyme sub-pockets.

References

  • Vertex Pharmaceuticals. (2013).[1] Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists. Bioorganic & Medicinal Chemistry Letters.

  • Gilead Sciences. (2014).[1] Ledipasvir (GS-5885): A Potent, Once-Daily Oral NS5A Inhibitor for the Treatment of Hepatitis C Virus Infection. Journal of Medicinal Chemistry. (Note: Describes the 6-yl isomer analog usage).

  • Forma Therapeutics. (2019).[1][2] Inhibiting Fatty Acid Synthase (FASN). Patent WO/2019/075176.[1] (Describes the use of 5-azaspiro[2.4]heptane scaffold in FASN inhibitors).

  • Enamine Ltd. (2023).[1] Spirocyclic Bioisosteres in Drug Discovery. Enamine Technical Notes.

  • Burkhard, J. A., et al. (2010).[1] Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. (Foundational text on spiro/strained rings in medicinal chemistry).

Sources

Application

Application of Azaspirocycles as Bioisosteres for Piperidine and Morpholine: A Guide for Medicinal Chemists

Introduction: The Enduring Quest for Optimized Drug Scaffolds In the landscape of medicinal chemistry, the piperidine and morpholine rings are ubiquitous and privileged scaffolds. Their prevalence in clinically approved...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Quest for Optimized Drug Scaffolds

In the landscape of medicinal chemistry, the piperidine and morpholine rings are ubiquitous and privileged scaffolds. Their prevalence in clinically approved drugs is a testament to their favorable physicochemical properties and their ability to serve as versatile linkers and pharmacophoric elements.[1][2] Piperidine, a saturated six-membered heterocycle, is a common feature in drugs targeting the central nervous system (CNS) and a variety of other therapeutic areas.[1] Morpholine, with its oxygen atom, often imparts improved aqueous solubility and metabolic stability compared to its carbocyclic counterparts.[3][4]

However, the very ubiquity of these scaffolds can also present challenges in drug discovery programs. These can include metabolic liabilities, off-target effects, and limitations in exploring novel chemical space to secure intellectual property.[1][2] Bioisosterism, the strategy of replacing a functional group with another that retains similar biological activity while improving other properties, is a cornerstone of modern drug design.[5][6] This application note explores the burgeoning class of azaspirocycles as innovative and effective bioisosteres for piperidine and morpholine, offering a pathway to molecules with enhanced drug-like properties.

Azaspirocycles are bicyclic compounds where two rings share a single spiro-atom.[7] This unique structural feature imparts a rigid, three-dimensional geometry that can offer significant advantages over the more conformationally flexible piperidine and morpholine rings.[7] The introduction of a spirocyclic core can profoundly influence a molecule's lipophilicity, basicity, metabolic stability, and aqueous solubility, providing medicinal chemists with a powerful tool to fine-tune pharmacokinetic and pharmacodynamic profiles.[8][9]

The Rationale for Azaspirocyclic Bioisosteres: Beyond Flatland

The fundamental premise behind using azaspirocycles as bioisosteres lies in their ability to mimic the key interaction vectors of piperidine and morpholine while offering a distinct and often advantageous three-dimensional arrangement of substituents.

Key Advantages of Azaspirocyclic Scaffolds:

  • Modulation of Physicochemical Properties: The replacement of a piperidine or morpholine with an azaspirocycle can lead to significant and sometimes counterintuitive changes in properties like lipophilicity (logD) and basicity (pKa). For instance, the introduction of an azaspiro[3.3]heptane moiety in place of a morpholine or piperidine can decrease logD, a desirable attribute for improving the ADME profile of a drug candidate.[10] This effect is often attributed to the increased basicity of the nitrogen atom in the azaspirocycle.[10]

  • Enhanced Metabolic Stability: The atoms adjacent to the nitrogen in piperidine are often susceptible to metabolic oxidation.[2] The rigid, spirocyclic framework of azaspirocycles can shield these positions, leading to improved metabolic stability and a longer in vivo half-life.[11]

  • Exploration of Novel Chemical Space: The unique three-dimensional shapes of azaspirocycles allow for the exploration of new and unoccupied regions of chemical space.[12] This can lead to the discovery of compounds with novel intellectual property and potentially improved selectivity for their biological targets.

  • Increased sp3 Character: A higher fraction of sp3-hybridized carbon atoms (Fsp3) in a molecule is often correlated with improved clinical success.[8] Azaspirocycles inherently possess a high Fsp3 character, which can contribute to better solubility, reduced off-target toxicity, and enhanced metabolic stability.[7][8]

Comparative Analysis: Azaspirocycles vs. Piperidine and Morpholine

To illustrate the impact of bioisosteric replacement, the following table summarizes the key physicochemical properties of representative azaspirocycles compared to their parent heterocycles.

ScaffoldStructureTypical pKaTypical clogP/logDKey Features & Applications
Piperidine 11.2~1.1Highly prevalent in CNS drugs; conformationally flexible.[1][13]
Morpholine 8.4~-0.8Imparts water solubility; often metabolically labile.[3][4]
2-Azaspiro[3.3]heptane 9.5 - 10.5Lower logD than piperidinePiperidine bioisostere; improved metabolic stability and solubility.[10][11]
2-Oxa-6-azaspiro[3.3]heptane 8.0 - 9.0Lower logD than morpholineMorpholine bioisostere; can enhance metabolic stability.[8][10]
1-Azaspiro[3.3]heptane ~11.3Similar lipophilicity to piperidineA promising piperidine bioisostere with similar basicity and improved metabolic stability.[11][14][15]

Visualizing Bioisosteric Replacement

The following diagram illustrates the concept of replacing piperidine and morpholine with their azaspiro[3.3]heptane bioisosteres. This highlights the change in the three-dimensional arrangement of the exit vectors for substituent attachment.

G cluster_0 Parent Heterocycles cluster_1 Azaspirocyclic Bioisosteres Piperidine Piperidine Azaspiroheptane_P 2-Azaspiro[3.3]heptane Piperidine->Azaspiroheptane_P Bioisosteric Replacement Morpholine Morpholine Azaspiroheptane_M 2-Oxa-6-azaspiro[3.3]heptane Morpholine->Azaspiroheptane_M Bioisosteric Replacement G A 1. [2+2] Cycloaddition of allene and N-Boc-protected propargylamine B 2. Reduction of the exocyclic double bond A->B C 3. Deprotection and functionalization B->C

Workflow for the synthesis of 2-azaspiro[3.3]heptane derivatives.

Step-by-Step Methodology:

  • [2+2] Cycloaddition:

    • To a solution of N-Boc-propargylamine (1.0 eq) in a suitable solvent (e.g., toluene) in a sealed tube, add allene (excess, typically bubbled through the solution).

    • Heat the reaction mixture at 80-100 °C for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.

    • Causality: The thermal [2+2] cycloaddition between the alkyne and allene forms the key cyclobutane ring of the spirocyclic system.

  • Purification of the Cycloadduct:

    • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the N-Boc-2-azaspiro[3.3]hept-5-ene.

  • Reduction of the Double Bond:

    • Dissolve the purified cycloadduct in a suitable solvent (e.g., methanol or ethyl acetate).

    • Add a catalyst, such as palladium on carbon (10 mol%).

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain N-Boc-2-azaspiro[3.3]heptane.

    • Causality: The catalytic hydrogenation selectively reduces the exocyclic double bond without affecting the azetidine ring.

  • Deprotection and Further Functionalization:

    • The Boc protecting group can be removed under standard acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield the free amine, which can then be used in subsequent coupling reactions.

In Vitro Evaluation of Azaspirocyclic Bioisosteres

Once synthesized, it is essential to characterize the physicochemical and pharmacological properties of the novel azaspirocycles and compare them to their parent compounds.

Protocol 2: Determination of Lipophilicity (logD)

Objective: To experimentally measure the lipophilicity of the azaspirocyclic compounds at physiological pH (7.4).

Methodology:

  • Sample Preparation: Prepare stock solutions of the test compounds in DMSO (e.g., 10 mM).

  • Assay Procedure (Shake-flask method):

    • Add a small aliquot of the stock solution to a mixture of n-octanol and phosphate-buffered saline (PBS) at pH 7.4 in a known ratio (e.g., 1:1).

    • Vortex the mixture vigorously for a set period (e.g., 30 minutes) to ensure equilibrium is reached.

    • Centrifuge the mixture to separate the n-octanol and aqueous layers.

    • Carefully sample both the n-octanol and aqueous layers.

    • Determine the concentration of the compound in each layer using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.

  • Calculation: The logD is calculated using the following formula: logD = log10([Compound]octanol / [Compound]aqueous)

Protocol 3: Assessment of Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To evaluate the in vitro metabolic stability of the azaspirocyclic compounds.

Workflow Diagram:

G A 1. Incubation of compound with HLM and NADPH B 2. Quenching the reaction at various time points A->B C 3. Analysis of remaining parent compound by LC-MS/MS B->C D 4. Calculation of in vitro half-life (t1/2) and intrinsic clearance (Clint) C->D

Workflow for assessing metabolic stability in human liver microsomes.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a solution of the test compound in a suitable buffer (e.g., phosphate buffer, pH 7.4).

    • Prepare a suspension of human liver microsomes (HLM) in the same buffer.

    • Prepare a solution of the cofactor NADPH.

  • Incubation:

    • Pre-incubate the test compound with the HLM suspension at 37 °C for a short period (e.g., 5 minutes).

    • Initiate the metabolic reaction by adding the NADPH solution.

  • Time Points and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • The in vitro half-life (t1/2) is calculated as 0.693 / k.

    • The intrinsic clearance (Clint) can then be calculated based on the half-life and the protein concentration used in the assay.

Conclusion: A New Dimension in Drug Design

Azaspirocycles represent a significant and valuable addition to the medicinal chemist's toolkit. Their unique three-dimensional structures and their ability to favorably modulate key physicochemical and pharmacokinetic properties make them powerful bioisosteres for the commonly used piperidine and morpholine scaffolds. [7][16]The strategic incorporation of azaspirocycles can lead to the discovery of drug candidates with improved metabolic stability, enhanced solubility, and novel intellectual property. As synthetic methodologies for these scaffolds continue to evolve and our understanding of their structure-activity relationships deepens, the application of azaspirocycles is poised to play an increasingly important role in the development of the next generation of therapeutics.

References

  • Dandapani, S., & Wuitschik, G. (2010). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 1(4), 179-183. [Link]

  • Kirichok, A., Tkachuk, H., Kozyriev, Y., Shablykin, O., Datsenko, O., Granat, D., Yegorova, T., Bas, Y., Semirenko, V., Pishel, I., Kubyshkin, V., Klymenko-Ulianov, O., Lesyk, D., & Mykhailiuk, P. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. [Link]

  • Wipf, P., Stephenson, C. R. J., & Walczak, M. A. A. (2004). Diversity-Oriented Synthesis of Azaspirocycles. Organic Letters, 6(17), 3009–3012. [Link]

  • SpiroChem. (n.d.). SpiroKit 4: Azaspiro[3.3]heptane derivatives. Retrieved from [Link]

  • Wipf, P., Stephenson, C. R. J., & Walczak, M. A. A. (2004). Diversity-oriented synthesis of azaspirocycles. Organic letters, 6(17), 3009-12. [Link]

  • Burkhard, J. A., Wagner, B., Fischer, H., Schuler, F., Müller, K., & Carreira, E. M. (2010). Synthesis of azaspirocycles and their evaluation in drug discovery. Angewandte Chemie (International ed. in English), 49(20), 3524-7. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. [Link]

  • Mykhailiuk, P. K. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. [Link]

  • Carreira, E. M., & Wuitschik, G. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters, 12(9), 2020-2023. [Link]

  • Kirichok, A., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. [Link]

  • Barfoot, C., et al. (2021). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA. Chemical Science, 12(4), 1438-1443. [Link]

  • SpiroChem. (n.d.). pKa-Tuned Amines SpiroKit 4: Azaspiro[3.3]heptane derivatives. Retrieved from [Link]

  • Stewart, A. W., Eubanks, L. M., Lin, M., & Janda, K. D. (2026). Fentanyl-Rewired: A 2-Azaspiro[3.3]heptane Core Preserves μ-Opioid Function. ACS Medicinal Chemistry Letters. [Link]

  • Szymański, P., & Markowicz, M. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 262, 115863. [Link]

  • Meanwell, N. A. (2016). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 59(15), 7633–7671. [Link]

  • Cambridge MedChem Consulting. (2024, February 17). Ring Bioisosteres. Retrieved from [Link]

  • Meanwell, N. A., & Loiseleur, O. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Journal of Agricultural and Food Chemistry, 70(36), 10972–11004. [Link]

  • Grygorenko, O. O., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry, 89(15), 10471–10481. [Link]

  • Klahn, P. (2021). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. Synthesis, 53(16), 2829-2844. [Link]

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  • Lesniak, R. K., et al. (2022). Discovery of azaspirocyclic 1H-3,4,5-Trisubstitued pyrazoles as novel G2019S-LRRK2 selective kinase inhibitors. European Journal of Medicinal Chemistry, 242, 114693. [Link]

  • Gelin, M., et al. (2024). Design and Evaluation of Azaspirocycles as RNA binders. Chemistry – A European Journal, e202403518. [Link]

  • Bakulina, O. Y., et al. (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5'-Pyrimidines] as Potential Antitumor Agents. International Journal of Molecular Sciences, 23(18), 10759. [Link]

  • Mykhailiuk, P. K., et al. (2025). Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity of a local anesthetic. ChemRxiv. [Link]

  • Mykhailiuk, P. K., et al. (2025). Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity of a local anesthetic. ChemRxiv. [Link]

  • Bull, J. A., & James, T. (2018). Selected Applications of Spirocycles in Medicinal Chemistry. In Spirocyclic Compounds in Drug Discovery (pp. 1-28). [Link]

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  • Graziano, E., et al. (2023). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. Chemistry – A European Journal, 29(58), e202302028. [Link]

  • Burkhard, J. A., Wagner, B., Fischer, H., Schuler, F., Müller, K., & Carreira, E. M. (2010). Synthesis of azaspirocycles and their evaluation in drug discovery. Angewandte Chemie International Edition, 49(20), 3524-3527. [Link]

  • Flores-Alamo, M., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. The Journal of Organic Chemistry, 85(1), 465-476. [Link]

  • Mykhailiuk, P. K. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. [Link]

  • Grigor'ev, I. A., et al. (2019). Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via intramolecular 1,3-dipolar cycloaddition. Beilstein Journal of Organic Chemistry, 15, 2088-2095. [Link]

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Method

Application Notes &amp; Protocols: Investigating the Antimicrobial and Anticancer Properties of Chitosan Derivatives

An in-depth guide for researchers, scientists, and drug development professionals. Introduction Chitosan, a linear polysaccharide derived from the deacetylation of chitin, is one of the most abundant biopolymers in natur...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction

Chitosan, a linear polysaccharide derived from the deacetylation of chitin, is one of the most abundant biopolymers in nature, second only to cellulose.[1][2] Its inherent properties—biocompatibility, biodegradability, and low toxicity—make it a prime candidate for a multitude of biomedical applications.[3][4][5] However, native chitosan suffers from a significant limitation: poor solubility in water and physiological pH, which restricts its systemic applications.[4][6] To overcome this, researchers have focused on the chemical modification of chitosan's reactive amino and hydroxyl groups to create a diverse library of derivatives.[4][7] These modifications not only enhance solubility but can also significantly amplify its intrinsic biological activities.

This guide provides a comprehensive overview of the dual potential of chitosan derivatives as both antimicrobial and anticancer agents. We will explore the molecular mechanisms underpinning these activities, detail standardized protocols for their evaluation, and offer insights into the interpretation of results for researchers in drug discovery and development.

Section 1: The Rationale for Derivatization: Enhancing Bioactivity

The therapeutic efficacy of chitosan is intrinsically linked to its physicochemical properties. The primary goal of creating derivatives is to modulate these properties to enhance biological performance.

  • Improving Solubility: The protonation of chitosan's primary amino groups in acidic solutions (pH < 6.5) is responsible for its solubility.[1][8] Chemical modifications, such as carboxymethylation or quaternization, introduce permanently charged or hydrophilic groups, rendering the derivatives soluble across a wider pH range, including physiological pH (7.4).[5][6] This is a critical prerequisite for systemic drug delivery and therapeutic applications.

  • Modulating Cationic Density: The density of positive charges, largely determined by the degree of deacetylation (DDA), is crucial for antimicrobial action.[2][8] A higher DDA leads to a greater number of protonated amino groups and stronger electrostatic interactions with negatively charged microbial surfaces.[2] Derivatization with cationic moieties, such as quaternary ammonium groups, can further increase this cationic density, often resulting in superior antimicrobial potency compared to native chitosan.[2][8]

  • Controlling Molecular Weight (Mw): The molecular weight of a chitosan derivative influences its mode of action. High-Mw derivatives may form an impermeable film on the surface of a microbe, blocking nutrient uptake.[9][10] In contrast, low-Mw chitosan and its derivatives can more easily penetrate microbial cell walls or cancer cell membranes to interact with intracellular targets like DNA and mitochondria.[9][10][11]

Section 2: Mechanisms of Action

Chitosan derivatives exert their biological effects through a multi-pronged approach, targeting fundamental cellular processes in both microbes and cancer cells.

Antimicrobial Mechanisms

The antimicrobial action of chitosan derivatives is primarily driven by their polycationic nature, which targets the anionic components of microbial cell surfaces.[12] The specific interactions can differ between bacterial types due to variations in their cell wall structures.[9][13]

Key Antimicrobial Actions:

  • Electrostatic Interaction & Membrane Disruption: The positively charged amino groups of the chitosan derivative bind to negatively charged components on the microbial surface, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria.[1][13] This interaction disrupts membrane potential, increases permeability, and leads to the leakage of essential intracellular components like ions, metabolites, and enzymes, ultimately causing cell death.[1][8][12]

  • Nutrient Chelation: The unprotonated amino groups of chitosan can chelate essential metal ions (e.g., Mg²⁺, Ca²⁺) that are vital for membrane stability and enzymatic activity in microbes.[8][9] By sequestering these nutrients, the derivatives inhibit microbial growth.

  • Inhibition of Intracellular Processes: Low-molecular-weight derivatives can penetrate the compromised cell membrane and bind to microbial DNA and RNA, interfering with replication, transcription, and protein synthesis.[3][9]

cluster_derivative Chitosan Derivative cluster_microbe Microbial Cell cluster_outcomes Antimicrobial Outcomes Derivative Polycationic Structure (+ charge) CellWall Anionic Cell Surface (LPS, Teichoic Acids) Derivative->CellWall 1. Electrostatic Interaction Nutrients Metal Ions (Mg²⁺, Ca²⁺) Derivative->Nutrients 2. Nutrient Chelation Intracellular DNA / RNA Protein Synthesis Derivative->Intracellular 3. Intracellular Binding (Low Mw) Membrane Cell Membrane CellWall->Membrane destabilizes Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Inhibition Inhibition of Cellular Processes Nutrients->Inhibition Intracellular->Inhibition Leakage Leakage of Cytoplasmic Contents Disruption->Leakage Death Microbial Death Leakage->Death Inhibition->Death

Caption: Proposed antimicrobial mechanisms of chitosan derivatives.

Anticancer Mechanisms

The anticancer activity of chitosan derivatives is multifaceted, involving the disruption of several key pathways that are critical for tumor growth, proliferation, and survival.[7][14] They can selectively permeate cancer cell membranes and induce cytotoxicity through various routes.[1][7]

Key Anticancer Actions:

  • Induction of Apoptosis: Derivatives can trigger programmed cell death (apoptosis) by increasing the concentration of intracellular calcium ions, generating reactive oxygen species (ROS), and disrupting the mitochondrial membrane potential.[14] This activates apoptotic pathways, leading to the systematic dismantling of the cancer cell.

  • Cell Cycle Arrest: Chitosan and its derivatives can interfere with the normal functioning of the cell cycle, causing arrest at specific checkpoints and preventing cancer cells from proliferating.[7][15]

  • Anti-Angiogenesis: Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Some derivatives have been shown to inhibit the migration of endothelial cells and reduce the secretion of vascular endothelial growth factor (VEGF), thereby cutting off the tumor's blood supply.[1][14][16]

  • Immuno-enhancement: Chitosan can act as an adjuvant, stimulating the host's immune response.[1] For instance, it can induce the synthesis of interferons by macrophages, enhancing the body's natural ability to fight tumor cells.[1]

cluster_derivative Chitosan Derivative cluster_cancer Cancer Cell cluster_outcomes Anticancer Outcomes Derivative Chitosan Derivative Mitochondria Mitochondria Derivative->Mitochondria CellCycle Cell Cycle Progression Derivative->CellCycle ImmuneSystem Immune System (Macrophages) Derivative->ImmuneSystem BloodVessels Blood Vessel Formation (Angiogenesis) Derivative->BloodVessels Apoptosis Induction of Apoptosis (↑ ROS, ↑ Ca²⁺) Mitochondria->Apoptosis Arrest Cell Cycle Arrest CellCycle->Arrest Immuno Immuno-enhancement (↑ Interferon) ImmuneSystem->Immuno AntiAngio Anti-Angiogenesis (↓ VEGF) BloodVessels->AntiAngio TumorDeath Tumor Cell Death & Growth Inhibition Apoptosis->TumorDeath Arrest->TumorDeath AntiAngio->TumorDeath Immuno->TumorDeath indirect

Caption: Key anticancer mechanisms of chitosan derivatives.

Section 3: Common Chitosan Derivatives & Properties

A variety of derivatives have been synthesized to enhance the therapeutic potential of chitosan. The table below summarizes some of the most studied examples.

Derivative NameModification TypeKey FeaturesReported Biological Activities
Carboxymethyl Chitosan (CMC) CarboxymethylationAmpholytic, good water solubility, low toxicity.[3][17][18]Antibacterial, antifungal, antioxidant, anticancer.[3][11]
N,N,N-trimethyl Chitosan (TMC) QuaternizationPermanently cationic, water-soluble over a wide pH range.[17][18]Potent antimicrobial activity, enhanced mucoadhesion.[17][18]
Thiolated Chitosan ThiolationExcellent mucoadhesive properties, in-situ gelling.[12]Enhanced antimicrobial activity, improved drug delivery.
Hydroxypropyl Chitosan (HPC) HydroxypropylationImproved water solubility and biocompatibility.[17][18]Antimicrobial, drug delivery carrier.[17][18]
Chitosan Schiff Base (CTS-SB) Schiff Base ReactionEnhanced ion exchange capacity, good biocompatibility.[3][5]Potent antibacterial, antidiabetic, and anticancer agent.[3][5]

Section 4: Experimental Protocols

The following protocols provide standardized, step-by-step methods for evaluating the antimicrobial and anticancer efficacy of chitosan derivatives in a research setting.

Protocol: Evaluation of Antimicrobial Activity

This protocol details the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a chitosan derivative.

A 1. Preparation of Reagents - Prepare sterile microbial growth medium (e.g., MHB). - Prepare microbial inoculum (0.5 McFarland standard). - Dissolve chitosan derivative to create a stock solution. B 2. Serial Dilution - Add 100 µL of medium to all wells of a 96-well plate. - Add 100 µL of derivative stock to the first column. - Perform 2-fold serial dilutions across the plate. A->B C 3. Inoculation - Add 100 µL of the standardized microbial inoculum to each well. - Include a positive control (microbes + medium) and a negative control (medium only). B->C D 4. Incubation - Cover the plate and incubate at 37°C for 18-24 hours. C->D E 5. MIC Determination - Visually inspect for turbidity. - MIC is the lowest concentration with no visible growth. D->E F 6. MBC Determination - Plate 10-20 µL from clear wells (MIC and higher) onto agar plates. - Incubate agar plates at 37°C for 24 hours. E->F G 7. Data Analysis - MBC is the lowest concentration that results in >99.9% reduction in CFU/mL compared to the initial inoculum. F->G

Caption: Workflow for MIC and MBC determination.

Methodology:

  • Preparation of Materials:

    • Microbial Strains: Use reference strains (e.g., Staphylococcus aureus ATCC 29213 for Gram-positive, Escherichia coli ATCC 25922 for Gram-negative).

    • Media: Prepare sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

    • Derivative Stock Solution: Dissolve the chitosan derivative in an appropriate sterile solvent (e.g., 1% acetic acid, then dilute in media) to a concentration of 1024 µg/mL. Filter-sterilize the solution.

  • Inoculum Preparation:

    • Culture the test microorganism overnight on an appropriate agar plate.

    • Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in the test medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Assay Procedure (96-Well Plate):

    • Add 100 µL of sterile broth to all wells of a microtiter plate.

    • Add 100 µL of the derivative stock solution to the wells in the first column.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the 10th column. Discard 100 µL from column 10. This creates a concentration range from 512 µg/mL to 1 µg/mL.

    • Column 11 serves as the positive control (growth control): add 100 µL of broth.

    • Column 12 serves as the negative control (sterility control): 200 µL of broth only.

    • Add 100 µL of the prepared inoculum to wells in columns 1 through 11. The final volume in each well is 200 µL.

  • Incubation and MIC Reading:

    • Cover the plate and incubate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the derivative at which no visible growth (turbidity) is observed.[6]

  • MBC Determination:

    • From each well that shows no visible growth (the MIC well and those with higher concentrations), take a 10-20 µL aliquot and spot-plate it onto a fresh agar plate.

    • Incubate the agar plate at 37°C for 24 hours.

    • The MBC is the lowest concentration that shows no colony growth on the agar plate, corresponding to a 99.9% kill rate.

Protocol: Evaluation of Anticancer Activity

This protocol uses the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure changes in cell viability and determine the half-maximal inhibitory concentration (IC50) of a chitosan derivative.

A 1. Cell Seeding - Culture desired cancer cell line (e.g., HeLa, MCF-7). - Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well. - Incubate for 24 hours to allow attachment. B 2. Treatment - Prepare serial dilutions of the chitosan derivative in culture medium. - Replace the old medium with 100 µL of medium containing the derivative at various concentrations. - Include an untreated control (cells + medium). A->B C 3. Incubation - Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂. B->C D 4. MTT Assay - Add 10 µL of MTT reagent (5 mg/mL) to each well. - Incubate for 3-4 hours. Viable cells convert yellow MTT to purple formazan crystals. C->D E 5. Solubilization - Carefully remove the medium. - Add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals. D->E F 6. Absorbance Reading - Shake the plate gently for 10 minutes. - Read the absorbance at 570 nm using a microplate reader. E->F G 7. Data Analysis - Calculate % cell viability for each concentration. - Plot a dose-response curve and determine the IC50 value. F->G

Sources

Application

Design of selective GPCR modulators using azaspirocyclic scaffolds

Application Note: Engineering High-Fidelity GPCR Modulators via Azaspirocyclic Scaffolds Executive Summary & Rationale The "Escape from Flatland" Imperative G-Protein Coupled Receptors (GPCRs) remain the most prolific dr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Engineering High-Fidelity GPCR Modulators via Azaspirocyclic Scaffolds

Executive Summary & Rationale

The "Escape from Flatland" Imperative G-Protein Coupled Receptors (GPCRs) remain the most prolific drug targets in the human genome, yet the "low-hanging fruit" of orthosteric modulation has largely been harvested.[1] Modern drug discovery faces the challenge of selectivity : distinguishing between closely related receptor subtypes (e.g., Muscarinic M1 vs. M4) and avoiding off-target liabilities (e.g., hERG inhibition).[1]

Traditional medicinal chemistry has relied heavily on flat, aromatic rings (


-rich).[1] While easy to synthesize, these structures often suffer from poor solubility, metabolic liability, and non-specific hydrophobic binding.[1]

The Azaspirocyclic Solution Azaspirocyclic scaffolds—bicyclic systems connected by a single quaternary carbon—offer a geometric solution.[2] By increasing the fraction of


 hybridized carbons (

), these scaffolds provide:
  • Vectorial Precision: Unlike flexible alkyl chains, spirocycles lock substituents into precise vectors, enabling high-fidelity probing of allosteric pockets.[1]

  • Metabolic Hardening: The quaternary center blocks metabolic hotspots common in piperidines or piperazines.

  • Physicochemical Balance: They lower lipophilicity (LogD) while maintaining structural rigidity, improving the "drug-likeness" of the candidate.[1]

Strategic Scaffold Design

The "Spiro-Switch" Methodology

The most effective design strategy is the "Spiro-Switch"—replacing a flat, saturated heterocycle (like piperidine or piperazine) with a spirocyclic bioisostere.[1]

Traditional ScaffoldSpirocyclic BioisostereStructural Advantage
Piperazine 2,6-Diazaspiro[3.3]heptane Linear vector retention; reduced lipophilicity; removal of metabolically labile

-protons.[1]
Piperidine 2-Azaspiro[3.3]heptane Introduces a "kink" in the vector; creates a distinct 3D volume to fill hydrophobic pockets.[1]
Morpholine 2-Oxa-6-azaspiro[3.3]heptane Maintains H-bond acceptor capability; significantly lowers LogP; increases solubility.[1]
Vector Analysis Visualization

The diagram below illustrates the geometric difference between a flexible linker and a rigid spiro-core.

VectorAnalysis cluster_0 Traditional Linker (Flexible) cluster_1 Azaspirocyclic Core (Rigid) A Aromatic Core B Alkyl/Piperazine Linker A->B C Effector Group B->C Rotatable (High Entropy) X Aromatic Core Y Spiro[3.3] Scaffold X->Y Z Effector Group Y->Z Locked Vector (Low Entropy)

Figure 1: Comparison of vector positioning. The spiro-scaffold reduces entropic penalty upon binding by pre-organizing the effector group.

Chemical Synthesis: Modular Library Generation

Objective: Create a diverse library of GPCR modulators using a 2,6-diazaspiro[3.3]heptane core. This protocol focuses on late-stage diversification, ideal for SAR (Structure-Activity Relationship) exploration.[1]

Reagents:

  • Core: N-Boc-2,6-diazaspiro[3.3]heptane (commercially available).[1]

  • Electrophiles: Diverse aryl halides (for Buchwald) or carboxylic acids (for Amide coupling).[1]

  • Catalysts: Pd(OAc)

    
    , Xantphos (for Buchwald).[1]
    

Step-by-Step Protocol (Parallel Synthesis):

  • Core Functionalization (Side A - Amide Coupling):

    • Dissolve N-Boc-2,6-diazaspiro[3.3]heptane (1.0 eq) in DMF.

    • Add Carboxylic Acid

      
      -COOH (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq).
      
    • Scientific Insight: HATU is chosen over EDC/HOBt for steric tolerance, essential for the sterically crowded spiro-center.[1]

    • Stir at RT for 4 hours. Monitor by LC-MS.[1]

    • Workup: Dilute with EtOAc, wash with LiCl (aq) to remove DMF.[1] Concentrate.

  • Deprotection:

    • Treat intermediate with 4N HCl in Dioxane (10 vol) for 1 hour.

    • Evaporate to dryness to yield the mono-functionalized spiro-amine salt.[1]

  • Core Functionalization (Side B - Buchwald-Hartwig Arylation):

    • Context: Many GPCR allosteric pockets contain aromatic residues (Trp, Phe).[1] Arylation of the spiro-nitrogen targets these interactions.[1]

    • Suspend amine salt (1.0 eq) in Toluene/t-BuOH (5:1).

    • Add Aryl Bromide

      
      -Br (1.2 eq), 
      
      
      
      (3.0 eq).
    • Add Pre-catalyst: Xantphos Pd G4 (2 mol%).[1]

    • Critical Step: De-gas with Argon for 5 mins. Oxygen poisons the Pd(0) species.[1]

    • Heat to 100°C for 12 hours.

  • Purification:

    • Filter through Celite.[1] Purify via Prep-HPLC (Reverse phase, Water/Acetonitrile + 0.1% Formic Acid).

Biological Validation Protocols

To validate the "High-Fidelity" nature of the design, we must test not just for affinity, but for Functional Bias . Spirocycles often stabilize unique receptor conformations, leading to biased signaling (e.g., G-protein activation without Beta-arrestin recruitment).[1]

Protocol A: TR-FRET cAMP Accumulation (G-Protein Efficacy)

Measures


 or 

signaling potency.[1]
  • Assay Principle: Competition between native cAMP produced by the cell and labeled cAMP-d2 for binding to a Cryptate-labeled anti-cAMP antibody.[1]

  • Materials: CHO-K1 cells overexpressing Target GPCR, Cisbio HTRF cAMP kit.

Procedure:

  • Cell Prep: Harvest cells and resuspend in Stimulation Buffer (HBSS + 500

    
    M IBMX). IBMX inhibits phosphodiesterases, preventing cAMP degradation.[1]
    
  • Incubation:

    • Add 5

      
      L of cells (2,000 cells/well) to a 384-well low-volume white plate.
      
    • Add 5

      
      L of Spiro-Compound (11-point serial dilution).[1]
      
    • Incubate 30 mins at RT.

  • Detection:

    • Add 5

      
      L cAMP-d2 (Acceptor).[1]
      
    • Add 5

      
      L Anti-cAMP-Cryptate (Donor).[1]
      
  • Read: Incubate 1 hour. Read on an HTRF-compatible reader (e.g., EnVision).[1]

  • Analysis: Calculate Ratio (665nm/620nm). Plot sigmoidal dose-response to determine

    
    .[1]
    
Protocol B: Beta-Arrestin Recruitment (PathHunter)

Measures receptor desensitization and potential for biased agonism.[1]

  • Assay Principle: Enzyme Fragment Complementation (EFC).[1] The GPCR is tagged with a small

    
    -gal fragment (ProLink); Beta-arrestin is tagged with the large fragment (EA).[1] Interaction restores enzyme activity.[1]
    

Procedure:

  • Plating: Seed PathHunter cells (DiscoverX) in 384-well plates (5,000 cells/well) in CP Reagent. Incubate overnight.

  • Stimulation: Add 5

    
    L of Spiro-Compound (5x concentration). Incubate 90 mins at 37°C.
    
  • Detection: Add 10

    
    L Detection Reagent (contains Galacton-Star substrate).[1]
    
  • Development: Incubate 60 mins at RT in dark.

  • Read: Measure Chemiluminescence.

Data Analysis: Calculating Bias Factors

To determine if the spiro-scaffold induces biased signaling:

  • Normalize data to the Reference Full Agonist (

    
    ).[1]
    
  • Calculate

    
     for both pathways.[1]
    
  • Bias Factor =

    
    .[1]
    

Signaling Pathway Visualization

The following diagram maps the bifurcation of GPCR signaling that these protocols interrogate.

GPCR_Signaling cluster_G Canonical Pathway cluster_Arr Desensitization Pathway Ligand Spiro-Ligand GPCR GPCR Target (Conformation A vs B) Ligand->GPCR Binding G_Protein G-Protein (Gas/Gai/Gq) GPCR->G_Protein Conformational Selection 1 GRK GRK Phosphorylation GPCR->GRK Conformational Selection 2 SecondMsg cAMP / Ca2+ (Protocol A) G_Protein->SecondMsg Arrestin Beta-Arrestin Recruitment GRK->Arrestin Internal Internalization (Protocol B) Arrestin->Internal

Figure 2: Bifurcation of GPCR signaling.[1] Selective spiro-modulators can preferentially stabilize the G-protein pathway over Beta-arrestin (Biased Agonism).[1]

Case Study: Comparative Profiling

The table below demonstrates the impact of switching a piperazine linker to a diazaspiro[3.3]heptane in a hypothetical Chemokine Receptor (CCR) antagonist program.

PropertyFlat Analog (Piperazine)Spiro Analog (Diazaspiro)Impact
Potency (

)
12 nM4 nM3x Potency: Rigid core reduces entropy loss upon binding.[1]
Solubility (pH 7.4) 5

M
85

M
17x Solubility: Disruption of crystal lattice packing (

).[1]
Clint (Microsomes) 45

L/min/mg
12

L/min/mg
Stability: Quaternary carbon blocks oxidative metabolism.[1]
hERG Inhibition 2.1

M
>30

M
Safety: Reduced lipophilicity lowers off-target ion channel binding.[1]

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[1][3] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link][1]

  • Burkhard, J. A., et al. (2010).[1] Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters. [Link][1]

  • Zheng, Y., & Tice, C. M. (2016).[1] The use of spirocyclic scaffolds in drug discovery.[2][4][5][6] Bioorganic & Medicinal Chemistry Letters. [Link][1][7]

  • Smith, J. S., et al. (2018). Biased Agonism at G Protein-Coupled Receptors: The Promise and the Challenges. Molecular Pharmacology. [Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield for (5-Azaspiro[2.4]heptan-1-yl)methanol Synthesis

Welcome to the technical support center for the synthesis of (5-Azaspiro[2.4]heptan-1-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshootin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (5-Azaspiro[2.4]heptan-1-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to help optimize your synthetic yields and overcome common experimental hurdles. As Senior Application Scientists, we have compiled this information based on established synthetic routes and our experience in the field.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of (5-Azaspiro[2.4]heptan-1-yl)methanol, focusing on a common synthetic pathway involving the reduction of a carboxylic ester precursor, such as methyl 5-azaspiro[2.4]heptane-1-carboxylate.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Final Product 1. Incomplete reduction of the ester. 2. Degradation of the product during workup or purification. 3. Suboptimal reaction conditions (temperature, time). 4. Impure starting materials.1. Ensure a sufficient excess of the reducing agent (e.g., LiAlH₄) is used. Monitor the reaction by TLC or LC-MS to confirm the complete consumption of the starting material.[1][2][3] 2. Avoid strongly acidic or basic conditions during workup if the product is unstable. Consider using a milder workup procedure. For purification, column chromatography on silica gel with a suitable solvent system (e.g., DCM/MeOH with a small amount of NH₄OH) can be effective.[4] 3. Optimize the reaction temperature. While LiAlH₄ reductions are often performed at 0 °C to reflux, the optimal temperature can vary.[5] A temperature screening may be necessary. Ensure the reaction is allowed to proceed for a sufficient duration. 4. Verify the purity of the starting ester by NMR and/or LC-MS before starting the reaction.
Incomplete Reaction (Starting Material Remains) 1. Insufficient amount of reducing agent. 2. Deactivation of the reducing agent by moisture. 3. Low reaction temperature or insufficient reaction time.1. Use a larger excess of the reducing agent. Typically, 2-4 equivalents of LiAlH₄ are used for ester reductions.[2] 2. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[6] 3. Gradually increase the reaction temperature (e.g., from 0 °C to room temperature or reflux) and monitor the reaction progress. Extend the reaction time if necessary.
Formation of Multiple Byproducts 1. Over-reduction or side reactions due to excessive heat. 2. Presence of impurities in the starting material. 3. Reaction with functional groups on a protecting group (if present).1. Maintain careful temperature control throughout the reaction. Add the reducing agent slowly to a cooled solution of the ester. 2. Purify the starting material before the reduction step. 3. If a protecting group is used (e.g., Boc), ensure it is stable to the reducing conditions. LiAlH₄ can sometimes reduce carbamates.[7] If this is an issue, consider a milder reducing agent like LiBH₄.[1]
Difficulty in Product Purification 1. Product is highly polar and streaks on silica gel. 2. Co-elution with impurities. 3. Product is unstable on silica gel.1. For highly polar amines, adding a small amount of a base like triethylamine or ammonium hydroxide to the eluent can improve peak shape during column chromatography. Alternatively, reverse-phase chromatography can be employed. 2. Optimize the solvent system for column chromatography to achieve better separation. A gradient elution might be necessary. Solid-phase extraction (SPE) can also be used as a preliminary purification step.[4] 3. If the product is unstable on silica, consider using a different stationary phase like alumina or a resin-based support. Alternatively, purification via crystallization of a salt (e.g., hydrochloride salt) might be possible.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare (5-Azaspiro[2.4]heptan-1-yl)methanol?

A common and effective strategy involves the reduction of a suitable carboxylic acid or ester precursor, such as methyl or ethyl 5-azaspiro[2.4]heptane-1-carboxylate. This precursor can be synthesized through various methods, including those involving cyclopropanation reactions. A key final step is the reduction of the ester to the primary alcohol.

A plausible synthetic pathway is outlined below:

Synthesis_Workflow Start Methyl 5-Azaspiro[2.4]heptane-1-carboxylate Step1 Reduction Start->Step1 Product (5-Azaspiro[2.4]heptan-1-yl)methanol Step1->Product Crude Product Reagent1 1. LiAlH₄, Anhydrous THF 2. H₂O/NaOH workup Reagent1->Step1 Purification Purification Product->Purification Final Pure Product Purification->Final Method Column Chromatography (Silica gel, DCM/MeOH/NH₄OH) Method->Purification

Caption: A typical final step in the synthesis of (5-Azaspiro[2.4]heptan-1-yl)methanol.

Q2: Which reducing agent is best for the conversion of the ester to the alcohol?

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent and is commonly used for the reduction of esters to primary alcohols.[1][3] It is generally effective for this transformation. However, if your substrate contains other reducible functional groups that you wish to preserve, a milder reducing agent like lithium borohydride (LiBH₄) could be considered. Sodium borohydride (NaBH₄) is typically not strong enough to reduce esters efficiently.[3]

Q3: My reaction is sluggish. What can I do to improve the reaction rate?

If the reduction is slow, ensure that your reagents and solvents are completely anhydrous, as moisture will quench the LiAlH₄. You can also try increasing the reaction temperature. While the reaction is often initiated at 0 °C for safety, it can then be allowed to warm to room temperature or even be refluxed to drive it to completion.[5]

Q4: How can I effectively monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction. Use a suitable solvent system that gives good separation between your starting ester and the product alcohol. The starting ester will be less polar than the product alcohol. Staining with potassium permanganate is often effective for visualizing both spots. For more quantitative analysis, you can take aliquots from the reaction mixture, quench them carefully, and analyze them by LC-MS.

Q5: What are the key considerations for the synthesis of the spirocyclic core?

The construction of the 5-azaspiro[2.4]heptane core is a significant synthetic challenge.[8] Methods such as the Kulinkovich-de Meijere reaction, which allows for the synthesis of cyclopropylamines from amides, could be a potential route to a precursor.[9][10][11] Another approach involves the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides and ethyl cyclopropylidene acetate.[12] The choice of method will depend on the available starting materials and the desired stereochemistry.

Experimental Protocols

Protocol 1: Reduction of Methyl 5-Azaspiro[2.4]heptane-1-carboxylate with LiAlH₄

Materials:

  • Methyl 5-azaspiro[2.4]heptane-1-carboxylate (or the corresponding Boc-protected ester)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate (Na₂SO₄)

  • Deionized water

  • 15% Aqueous sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Ammonium hydroxide (NH₄OH)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Under an inert atmosphere (nitrogen or argon), add anhydrous THF to a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask to 0 °C using an ice bath.

  • Addition of LiAlH₄: Carefully add LiAlH₄ (2-3 equivalents) to the cooled THF.

  • Addition of Ester: Dissolve the methyl 5-azaspiro[2.4]heptane-1-carboxylate (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the complete consumption of the starting material.

  • Workup (Fieser method):

    • Cool the reaction mixture back to 0 °C.

    • Slowly and carefully add a volume of water equal to the mass (in g) of LiAlH₄ used.

    • Add a volume of 15% aqueous NaOH solution equal to the mass (in g) of LiAlH₄ used.

    • Add a volume of water three times the mass (in g) of LiAlH₄ used.

    • Stir the resulting mixture vigorously for 30 minutes until a white granular precipitate forms.

  • Isolation: Filter the solid and wash it thoroughly with THF or ethyl acetate. Dry the combined filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude (5-Azaspiro[2.4]heptan-1-yl)methanol.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mobile phase of DCM/MeOH with 1-2% NH₄OH.

Troubleshooting the Synthesis Workflow

Troubleshooting_Flowchart Start Low Yield or Incomplete Reaction Check1 Check Reagent Stoichiometry (LiAlH₄ excess?) Start->Check1 Action1 Increase LiAlH₄ equivalents Check1->Action1 Yes Check2 Verify Anhydrous Conditions Check1->Check2 No Success Improved Yield Action1->Success Action2 Use freshly dried solvents and flame-dried glassware Check2->Action2 Yes Check3 Optimize Reaction Temperature & Time Check2->Check3 No Action2->Success Action3 Increase temperature (RT or reflux) and/or extend reaction time Check3->Action3 Yes Check4 Assess Starting Material Purity Check3->Check4 No Action3->Success Action4 Purify starting ester before reduction Check4->Action4 Yes Check4->Success No Action4->Success

Caption: A decision tree for troubleshooting low yield in the reduction step.

References

  • The Ascendancy of Azaspirocyclic Scaffolds in Modern Medicinal Chemistry: A Technical Guide - Benchchem.
  • Kulinkovich-de Meijere Reaction - Organic Chemistry Portal.
  • Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists - PubMed.
  • Overcoming diastereoselectivity issues in 2-Azaspiro[4.4]nonane synthesis - Benchchem.
  • Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists - DOI.
  • tert-Butyl 1-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate | PROTAC - MedchemExpress.com.
  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery - ResearchGate.
  • Kulinkovich Reaction - Organic Chemistry Portal.
  • SYNTHESIS AND BIOLOGICAL SCREENING OF NEW AZASPIRO[6][9] HEPTANECARBOXYLATE DERIVATIVES | Journal of Advanced Scientific Research. Available at:

  • Kulinkovich Reaction - SynArchive.
  • Synthesis of (S)-7-amino-5-azaspiro[2.4]heptane via highly enantioselective hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates - PubMed.
  • Kulinkovich reaction - Wikipedia.
  • An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid - R Discovery.
  • Studies on the intramolecular Kulinkovich–de Meijere reaction of disubstituted alkenes bearing carboxylic amide groups - Organic & Biomolecular Chemistry (RSC Publishing).
  • Ester to Alcohol - Common Conditions.
  • Reduction Reactions and Heterocyclic Chemistry - Jones Research Group.
  • Stereoselective construction of a 5-aza-spiro[6][9]heptane motif viacatalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides and ethyl cyclopropylidene acetate - Chemical Communications (RSC Publishing). Available at:

  • Esters to Alcohols - Chemistry Steps.
  • 5-BOC-5-AZASPIRO[2.4]HEPTANE-1-METHANOL - Fluorochem.
  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
  • - Chemistry LibreTexts.

Sources

Optimization

Troubleshooting purification of basic spirocyclic amines

Technical Support Center: Purification of Basic Spirocyclic Amines Welcome to the Advanced Purification Support Hub. Current Status: Online Lead Scientist: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Basic Spirocyclic Amines

Welcome to the Advanced Purification Support Hub. Current Status: Online Lead Scientist: Dr. Aris Thorne, Senior Applications Chemist

Introduction: The "Sticky" Nature of Spirocycles

Spirocyclic amines represent a unique challenge in medicinal chemistry. Unlike linear amines, their rigid, orthogonal 3D structure often leads to high crystallinity in the pure state but frustrating "gumming" or "oiling" during purification. Furthermore, the exposed basic nitrogen (


 hybridized) is highly accessible, leading to aggressive binding with acidic silanols on silica gel.

This guide addresses the specific failure modes encountered when purifying these rigid, basic scaffolds.

Module 1: Flash Chromatography Troubleshooting

User Issue: "My compound streaks from the baseline to the solvent front on silica, or I lose mass on the column."

The Mechanism: Standard silica gel (


) is acidic (pKa ~4-5). Basic spirocyclic amines (pKa ~8-10) protonate upon contact with surface silanols, forming ionic bonds that are stronger than the dipole-dipole interactions of the mobile phase. This results in "irreversible adsorption" (mass loss) or "tailing" (slow, continuous elution).
Troubleshooting Protocol 1: The "Ammonia Shift"

Do not rely solely on Triethylamine (TEA). TEA is non-volatile and difficult to remove from high-boiling spirocycles. Ammonium hydroxide (


) is superior for mass recovery.

The Golden Solvent System:

  • Prepare "Ammoniated Methanol": Take MeOH and add 10% (v/v) concentrated aqueous

    
    .
    
  • The Gradient: Run a gradient of DCM vs. Ammoniated Methanol (0% to 20%).

    • Why: The ammonia competes for the silanol sites, effectively "capping" the column in real-time, allowing the amine to elute as a free base.

Troubleshooting Protocol 2: The Stationary Phase Switch

If the "Ammonia Shift" fails, your compound is likely too basic or the spiro-scaffold is trapping solvent. Switch to Amine-Functionalized Silica (NH2-Silica) .[1]

  • Mechanism: The stationary phase is bonded with propyl-amine groups. The surface is basic, repelling the analyte and preventing protonation.

  • Benefit: You can use neutral solvents (Hexane/EtOAc) without additives.

Data Comparison: Modifier Efficacy

ModifierVolatilitySilica DeactivationRiskRecommendation
Triethylamine (TEA) LowModerateStays in product; requires high vacUse only for lipophilic extractions
Ammonium Hydroxide HighHighMiscibility issues in pure DCMStandard for DCM/MeOH columns
Acetic Acid ModerateN/AForms salts; worsens streaking for basesAVOID
Workflow Visualization: Chromatography Decision Tree

ChromatographyLogic start Start: Basic Spirocyclic Amine check_tlc Check TLC in 10% MeOH/DCM start->check_tlc streak Streaking observed? check_tlc->streak add_nh3 Add 1% NH4OH to MeOH streak->add_nh3 Yes std_col Run Standard Silica (DCM / MeOH+NH3) streak->std_col No recheck Re-check TLC add_nh3->recheck still_streak Still streaking? recheck->still_streak still_streak->std_col No amine_col Switch to NH2-Silica (Hexane / EtOAc) still_streak->amine_col Yes

Figure 1: Decision logic for selecting the correct stationary phase and mobile phase modifiers.

Module 2: Workup & Isolation Failures

User Issue: "I have an emulsion, or my product is stuck in the aqueous layer."

The Mechanism: Spirocyclic amines often possess "hidden" polarity. While the carbocyclic spiro-rings appear lipophilic, the compact structure creates a high charge density on the nitrogen. If the pH is not strictly controlled, the compound remains partially protonated (water-soluble).

The "Rule of 2" Protocol

To ensure complete extraction into the organic phase, the aqueous pH must be adjusted to pKa + 2 .

  • Example: If your amine has a pKa of 9.5, you must adjust the aqueous layer to pH > 11.5.

  • Common Error: Using Sat.

    
     (pH ~8.5). This is insufficient for spiro-amines. Use 1M NaOH or 
    
    
    
    .
The "Salting-Out" Extraction (For Polar Amines)

If the compound is highly polar (e.g., contains multiple heteroatoms):

  • Saturate the aqueous layer with solid NaCl.[2]

  • Use 3:1 Chloroform:Isopropanol as the extraction solvent.

  • Why: The IPA disrupts the hydrogen bonding network of water, while the salt increases the ionic strength, forcing the organic amine out ("Salting out").

Module 3: Advanced Purification (Prep HPLC & SFC)

User Issue: "My peaks are broad on C18 Prep HPLC."

The Mechanism: At acidic pH (TFA/Formic acid), residual silanols on C18 columns are ionized (negative), while your amine is protonated (positive). This causes "secondary interactions" (ion exchange), leading to peak broadening.

Solution: High pH Reverse Phase

Use "Hybrid" silica columns (e.g., Waters XBridge, Phenomenex Gemini) that are stable up to pH 12.

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10) or 0.1%

    
     in water vs. Acetonitrile.
    
  • Result: The amine is neutral. Retention is driven purely by hydrophobicity. Peak shape sharpens dramatically, and loading capacity increases by 10-20x compared to acidic runs.

SFC (Supercritical Fluid Chromatography)

For chiral separation of spiro-diastereomers, SFC is the gold standard.

  • Column: 2-Ethylpyridine (2-EP) is the "workhorse" for basic amines.

  • Additive: You must use a basic additive in the co-solvent (MeOH).

    • Standard: 0.2% Diethylamine (DEA) or Isopropylamine.

    • Without additive: The amine will bind to the stationary phase and may never elute.

Workflow Visualization: Prep HPLC Strategy

HPLCStrategy input Crude Mixture column_select Select Column Type input->column_select acidic_path Standard C18 (Acidic pH) column_select->acidic_path pH < 3 (TFA) basic_path Hybrid C18 (High pH Stable) column_select->basic_path pH > 10 (NH4OH) result_bad Broad Peaks Low Loading acidic_path->result_bad Basic Amines result_good Sharp Peaks High Loading basic_path->result_good Basic Amines

Figure 2: Impact of pH selection on Preparative HPLC outcomes for basic amines.

Module 4: Stability & Storage (FAQ)

Q: My oil turned into a brown gum overnight. What happened? A: Spirocyclic amines are prone to oxidation at the nitrogen, forming N-oxides, especially in chlorinated solvents.

  • Fix: Store as a salt (HCl or Fumarate) or under Argon at -20°C. Do not leave in solution.

Q: I cannot get the salt to crystallize; it just oils out. A: This is common with HCl salts of rigid molecules.

  • Fix: Try a "softer" counter-ion. Oxalic acid or Fumaric acid often form better crystal lattices with rigid spiro-structures than the small, hard chloride ion. Use a solvent system of Acetone/Ether or EtOH/EtOAc.

References

  • Biotage Application Note. "Strategies for the Flash Purification of Basic, Nitrogen-Containing Compounds." Biotage.com. Link

  • Teledyne ISCO. "Method Development Strategies for Amine Bonded Phase Columns." Teledyneisco.com. Link

  • Waters Corporation. "Effect of pH on the Separation of Basic Compounds." Waters.com. Link

  • University of Rochester. "Workup for Removing Amines and Basic Compounds." Chem.rochester.edu. Link

  • Phenomenex. "High pH Stability for Basic Analytes in HPLC." Phenomenex.com. Link

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: NMR Characterization of (5-Azaspiro[2.4]heptan-1-yl)methanol

Topic: 1H and 13C NMR Characterization of (5-Azaspiro[2.4]heptan-1-yl)methanol Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary (5-Azaspiro[2...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H and 13C NMR Characterization of (5-Azaspiro[2.4]heptan-1-yl)methanol Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

(5-Azaspiro[2.4]heptan-1-yl)methanol represents a critical class of "rigidified" building blocks used to replace flexible pyrrolidine or piperidine rings in drug discovery. Unlike its flexible analog Prolinol (Pyrrolidin-2-ylmethanol) , the spiro[2.4] scaffold introduces a quaternary carbon that locks the molecular conformation, improving metabolic stability and vector selectivity.

This guide provides a comparative NMR analysis of the spiro-scaffold against standard alternatives. It addresses the specific challenge of resolving the high-field cyclopropane region and differentiating diastereotopic protons induced by the spiro-center.

Structural Logic & Spin System Analysis

To accurately interpret the NMR spectrum, one must first understand the magnetic anisotropy introduced by the spiro-junction.

  • The Spiro Effect: The quaternary spiro-carbon (C4) creates a rigid orthogonal relationship between the cyclopropane and pyrrolidine rings. This prevents ring flipping common in simple pyrrolidines.

  • Cyclopropane Anisotropy: The cyclopropane ring creates a distinct shielding cone. Protons located directly above the ring plane (often H-6 and H-7) appear at significantly higher fields (0.4 – 0.9 ppm) than typical aliphatic protons.

  • Chirality & Diastereotopicity: The presence of the hydroxymethyl group at C1 makes the molecule chiral. Consequently, the methylene protons of the pyrrolidine ring (H-6, H-7) and the hydroxymethyl group (–CH₂OH) become diastereotopic, appearing as complex multiplets rather than simple triplets or doublets.

Structural Numbering Reference
  • C1: Methine carbon on cyclopropane (bearing the methanol group).

  • C2/C3: Methylene carbons of the cyclopropane ring.

  • C4: Spiro-quaternary carbon.

  • C5/C7: Methylene carbons of the pyrrolidine ring (adjacent to N).

  • C6: Central methylene of the pyrrolidine ring.

Comparative Characterization: Spiro vs. Flexible Alternatives

The following data compares the target molecule against its flexible analog (Prolinol) and its synthetic precursor (N-Boc protected). This comparison highlights why this scaffold is selected (rigidity) and how to verify it.

Table 1: Representative 1H NMR Chemical Shift Comparison (CDCl₃, 400 MHz)
Proton EnvironmentTarget: (5-Azaspiro[2.4]heptan-1-yl)methanol Alternative: Prolinol (Pyrrolidin-2-ylmethanol) Precursor: N-Boc-5-azaspiro[2.4]...
Cyclopropane (Ring) 0.45 – 0.90 ppm (m, 4H) Absent0.60 – 1.05 ppm (m, 4H)
N-CH₂ (α to N) 2.80 – 3.10 ppm (m, 4H) 2.85 – 3.00 ppm (m, 2H)3.30 – 3.55 ppm (m, 4H) (Rotamers)
CH-CH₂-OH (Methine) 1.10 – 1.25 ppm (m, 1H) 3.20 – 3.30 ppm (m, 1H)1.40 – 1.60 ppm (m, 1H)
-CH₂-OH (Hydroxymethyl) 3.45 – 3.65 ppm (dd, 2H) 3.35 – 3.60 ppm (dd, 2H)3.50 – 3.70 ppm (m, 2H)
Protecting Group AbsentAbsent1.45 ppm (s, 9H, t-Bu)
Exchangeable (NH/OH) Broad singlet (~2.5 ppm)Broad singletOH only (NH is capped)
Key Diagnostic Differences
  • The "Spiro Gap" (0.4 - 1.0 ppm): The most definitive proof of the spiro[2.4] system is the upfield multiplet region. Prolinol lacks signals below 1.5 ppm. If these peaks are absent, the cyclopropane ring has opened (a common side reaction under strong acidic conditions).

  • Rotameric Broadening: The N-Boc precursor often shows broad or split peaks for the pyrrolidine protons due to slow rotation of the amide bond (rotamers). Upon deprotection to the Target (Free Amine) , these peaks sharpen significantly into distinct multiplets, confirming the removal of the carbamate.

  • Diastereotopic Resolution: In Prolinol, the ring puckering averages the signals of the ring methylene protons. In the Spiro Target , the rigidity makes the protons on the "top" and "bottom" faces of the pyrrolidine ring magnetically distinct, often resulting in wide separation (e.g., one H at 2.8 ppm, its geminal partner at 3.1 ppm).

Experimental Protocols

Protocol A: Standard Characterization (CDCl₃)

Use this for routine purity checks.

  • Sample Prep: Dissolve 5–10 mg of the oil/solid in 0.6 mL of CDCl₃ (containing 0.03% TMS).

  • Filtration: Filter through a cotton plug in a glass pipette to remove inorganic salts (crucial if isolated from HCl salt neutralization).

  • Acquisition:

    • Set relaxation delay (d1) to ≥ 2.0 seconds to allow relaxation of the quaternary spiro-carbon (for 13C).

    • Crucial Step: If the -CH₂OH coupling is unclear, add 1 drop of D₂O, shake, and re-acquire. The OH signal will vanish, and the -CH₂- doublet of doublets will collapse into a simpler doublet (or singlet if geminal coupling is low).

Protocol B: Resolving Labile Protons (DMSO-d₆)

Use this to confirm the presence of both NH and OH groups.

  • Drying: Ensure the DMSO-d₆ is taken from a fresh ampule or stored over 4Å molecular sieves. Water content >0.1% will exchange with the amine/alcohol protons.

  • Concentration: Use a higher concentration (15–20 mg/0.6 mL).

  • Observation:

    • The OH proton usually appears as a triplet (coupling to CH₂) around 4.5–5.0 ppm.

    • The NH proton appears as a broad singlet, often shifting downfield (3.0–5.0 ppm) depending on concentration and H-bonding.

Characterization Workflow & Logic

The following diagram illustrates the logical flow for validating the structure, specifically distinguishing it from ring-opened impurities or protected intermediates.

NMR_Workflow Start Crude Product (Post-Deprotection) H_NMR 1H NMR (CDCl3) Start->H_NMR Check_Boc Check 1.45 ppm (Singlet) H_NMR->Check_Boc Check_Spiro Check 0.4-0.9 ppm (Multiplets) Check_Boc->Check_Spiro Peak Absent Result_Boc Incomplete Deprotection (Reprocess with TFA/HCl) Check_Boc->Result_Boc Peak Present Result_Open Ring Opening Detected (Discard/Purify) Check_Spiro->Result_Open Absent Pure_Base Valid Free Amine Check_Spiro->Pure_Base Present Salt_Form HCl Salt Formation Pure_Base->Salt_Form Optional Storage D2O_Shake D2O Shake Test Pure_Base->D2O_Shake Verify OH/NH Final_Assign Final Assignment: Diastereotopic CH2s confirmed D2O_Shake->Final_Assign

Caption: Logical decision tree for NMR validation of (5-Azaspiro[2.4]heptan-1-yl)methanol, prioritizing the detection of common impurities (Boc-protected material) and structural integrity (cyclopropane ring).

Structural Connectivity (2D NMR)

To definitively assign the diastereotopic protons, 2D correlations are required.

Connectivity C1 C1 (Methine) CH2_OH CH2-OH C1->CH2_OH COSY (Strong) C_Cyc C2/C3 (Ring) C1->C_Cyc COSY C_Spiro C4 (Spiro) CH2_OH->C_Spiro NOESY (Spatial) C_Cyc->C_Spiro HMBC C_Pyr C5/C7 (Pyr) C_Pyr->C_Spiro HMBC (Key Link)

Caption: Key 2D NMR correlations. The HMBC correlation from the Pyrrolidine protons (C5/C7) to the Spiro center (C4) and the Cyclopropane carbons confirms the intact spiro-fusion.

References

  • Synthesis and Characterization of Spirocyclic Pyrrolidines: Step-down cyclopropanation and NMR data for spiro[2.4]heptane scaffolds. Source:J. Org.[1][2][3] Chem. 2011, 76, 8, 2807–2813.

  • Scalable Synthesis of 4-azaspiro[2.4]heptane: Detailed experimental procedures for the Boc-protected precursors and free amines, including 1H/13C peak lists. Source:ACS Omega 2019, 4, 6, 10597–10608.

  • NMR Impurity Reference: Standard shifts for solvents and common reagents (Boc anhydride, salts) in CDCl3 and DMSO-d6. Source:Organometallics 2010, 29, 9, 2176–2179.

  • Conformational Analysis of Spirocycles: Discussion on the "frozen" conformation of spiro-fused rings compared to flexible pyrrolidines. Source:Beilstein J. Org. Chem. 2013, 9, 237–243.

Sources

Comparative

Strategic Scaffold Selection: Azaspiro[2.4]heptane vs. Azaspiro[3.3]heptane for LogD Modulation

Topic: Comparing azaspiro[2.4]heptane vs azaspiro[3.3]heptane for logD reduction Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1] [1] Executive Summary In t...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing azaspiro[2.4]heptane vs azaspiro[3.3]heptane for logD reduction Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

[1]

Executive Summary

In the "Escape from Flatland" era of medicinal chemistry, spirocyclic amines have emerged as premier bioisosteres for traditional piperidines and morpholines. While both azaspiro[2.4]heptane and azaspiro[3.3]heptane increase fraction sp³ (


) and metabolic stability, they diverge significantly in their physicochemical impact.[1]
  • 2-Azaspiro[3.3]heptane is the superior choice for aggressive logD reduction .[1] It functions as a "polarity booster" by increasing basicity and aqueous solubility, often lowering logD

    
     by 0.5–1.0 units compared to piperidine.
    
  • 5-Azaspiro[2.4]heptane is the scaffold of choice for balancing CNS penetration with metabolic stability .[1] It offers a "Goldilocks" lipophilicity profile—more lipophilic than the [3.3] system due to the cyclopropane moiety—making it ideal for blood-brain barrier (BBB) traversal while maintaining rigid vector orientation.[1]

Structural & Electronic Analysis

The choice between these two isomers dictates not just lipophilicity, but the vector trajectory of substituents and the electronic environment of the basic nitrogen.

Geometry and Vectors
  • 2-Azaspiro[3.3]heptane (The "Square" Mimic):

    • Topology: Consists of two spiro-fused azetidine/cyclobutane rings.[1]

    • Vector: Creates a linear, rod-like geometry with a 90° twist between the two rings. This increases the distance between the nitrogen and the 6-position substituent by ~1.3 Å compared to piperazine/piperidine, altering the binding pharmacophore.

    • Conformation: Highly rigid; limited puckering compared to cyclohexane chairs.[1]

  • 5-Azaspiro[2.4]heptane (The "Angled" Rigidifier):

    • Topology: A pyrrolidine ring spiro-fused to a cyclopropane.[1]

    • Vector: The cyclopropane ring introduces a significant "kink" or angular bias. Unlike the symmetrical [3.3] system, the [2.4] system is chiral (if substituted) and projects substituents at distinct angles relative to the amine.[1]

    • Sterics: The cyclopropane methylene protons provide unique steric bulk that can fill hydrophobic pockets more effectively than the flat cyclobutane face.

Basicity (pKa) and LogD Implications

LogD is pH-dependent lipophilicity.[1] For basic amines,


.[1] Therefore, increasing pKa (making the amine more protonated at physiological pH) lowers logD.
ScaffoldApprox. pKaElectronic EffectLogD Impact
Piperidine (Ref) ~11.0Standard secondary amine.[1]Baseline
2-Azaspiro[3.3]heptane ~10.0 – 10.5Strained rings slightly lower pKa vs piperidine, but high solvation energy of the cation often leads to lower observed logD.High Reduction (High polarity cation)
5-Azaspiro[2.4]heptane ~10.8 – 11.2Resembles pyrrolidine (highly basic).[1] The cyclopropane ring is electron-donating (hyperconjugation).[1]Moderate Reduction (Maintains lipophilicity)

Critical Insight: While 5-azaspiro[2.4]heptane is highly basic, the intrinsic lipophilicity of the cyclopropane ring (a "greasy" moiety) counteracts the ionization effect.[1] The 2-azaspiro[3.3]heptane, despite being slightly less basic than pyrrolidine, has a lower intrinsic LogP, resulting in a lower net LogD.

Comparative Performance Data

Lipophilicity and Solubility (Experimental Trends)

Data synthesized from matched molecular pair (MMP) studies in orexin and GPCR programs.[1]

Property2-Azaspiro[3.3]heptane5-Azaspiro[2.4]heptaneVerdict

LogD

(vs Piperidine)
-0.5 to -1.2-0.1 to -0.4[3.3] lowers LogD more.
Intrinsic LogP (Neutral) LowModerate[2.4] is more lipophilic.
Aqueous Solubility High (High LE)Moderate[3.3] is superior for solubility.
CNS Penetration (

)
Low to Moderate (Too polar?)[1]High (Optimal range)[2.4] is superior for CNS.
Metabolic Stability

Both scaffolds excel at blocking metabolic "soft spots."[1]

  • [3.3] System: The quaternary spiro-carbon prevents oxidation at the most vulnerable

    
    -position.[1] The cyclobutane rings are generally resistant to P450 oxidation.
    
  • [2.4] System: The cyclopropane ring is metabolically robust and protects the adjacent pyrrolidine carbons. However, the pyrrolidine ring itself (if unsubstituted) can still be liable to oxidation at the 3/4 positions, though less so than an open chain.

Decision Logic & Visualization

Scaffold Selection Flowchart

ScaffoldSelection Start Start: Optimization Goal LogD_Issue Is LogD > 3.5 (Too High)? Start->LogD_Issue Solubility_Issue Is Solubility Limiting? LogD_Issue->Solubility_Issue Yes CNS_Target Is it a CNS Target? LogD_Issue->CNS_Target No (LogD < 3) Solubility_Issue->CNS_Target No Use_33 Select 2-Azaspiro[3.3]heptane (Max Polarity/Solubility) Solubility_Issue->Use_33 Yes (Critical) Vector_Fit Vector Requirement CNS_Target->Vector_Fit No (Peripheral) Use_24 Select 5-Azaspiro[2.4]heptane (CNS Penetration/Rigidity) CNS_Target->Use_24 Yes (Need LogD ~2-3) Vector_Fit->Use_33 Linear/Rod-like Vector_Fit->Use_24 Angled/Kinked Use_Pip Stick to Piperidine/Morpholine

Caption: Decision matrix for selecting between spirocyclic amine scaffolds based on physicochemical bottlenecks.

Experimental Protocols

Synthesis of 5-Azaspiro[2.4]heptane Core

Unlike the [3.3] system which often relies on condensation of 1,3-dihalides, the [2.4] system is frequently accessed via cyclopropanation.[1]

Protocol (Key Intermediate Synthesis):

  • Starting Material:

    
    -Boc-3-methylene-pyrrolidine.[1]
    
  • Cyclopropanation:

    • Reagents: Diethylzinc (

      
      ), Diiodomethane (
      
      
      
      ), Toluene (Furukawa-Simmons-Smith conditions).[1]
    • Procedure: To a solution of

      
      -Boc-3-methylene-pyrrolidine (1.0 eq) in anhydrous toluene at 0°C, add 
      
      
      
      (2.0 eq) followed by dropwise addition of
      
      
      (2.0 eq).
    • Reaction: Stir at RT for 12-16h. Quench with saturated

      
      .[1]
      
    • Workup: Extract with EtOAc, dry over

      
      , concentrate.
      
  • Purification: Flash chromatography (Hexane/EtOAc).

  • Deprotection: Treat with 4M HCl in Dioxane to yield the 5-azaspiro[2.4]heptane hydrochloride salt.

High-Throughput LogD Determination (Shake-Flask Surrogate)

To validate the reduction, use a chromatographic hydrophobicity index (CHI) method.[1]

  • Column: Immobilized Artificial Membrane (IAM) or C18 reversed-phase.[1]

  • Mobile Phase: 50 mM Ammonium Acetate (pH 7.4) / Acetonitrile gradient.[1]

  • Calibration: Run a set of standards with known LogD values (e.g., Propranolol, Caffeine, Verapamil).

  • Measurement: Inject test compounds (Piperidine analog vs Spiro analogs).

  • Calculation: Convert retention time (

    
    ) to LogD using the calibration curve: 
    
    
    
    .

Case Study: Orexin Receptor Antagonists

A pivotal study by Stasi et al. (2013) demonstrated the utility of the 5-azaspiro[2.4]heptane scaffold.[1]

  • Challenge: A 4,4-disubstituted piperidine lead suffered from high metabolic clearance and poor CNS availability.[1]

  • Solution: Scaffold morphing to 5-azaspiro[2.4]heptane.[1]

  • Result:

    • Maintained potency (nM range).[1][2][3][4]

    • Lowered CYP450 inhibition (due to reduced lipophilicity vs the substituted piperidine, but higher than [3.3]).[1]

    • Improved Brain Penetration: The moderate lipophilicity (LogD ~2.[1]5) allowed crossing of the BBB, whereas a more polar [3.3] analog might have suffered from low passive permeability.

References

  • Burkhard, J. A., et al. (2010).[5] Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition. Link[1]

  • Stasi, L. P., et al. (2013). Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Link

  • Wuitschik, G., et al. (2008).[5] Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie. Link[1]

  • Mykhailiuk, P. K. (2019).[6] Saturated bioisosteres of benzene: where to go next?. Organic & Biomolecular Chemistry.[1][6] Link

  • Stepan, A. F., et al. (2011). Application of the Spirocyclic Oxetane Motif to Drug Design. Journal of Medicinal Chemistry. Link[1]

Sources

Validation

A Comparative Analysis of Synthetic Routes to Azaspirocycles: A Guide for Researchers in Drug Discovery

<_ /I_n_t_r_o_d_u_c_t_i_o_n> Azaspirocycles, heterocyclic compounds featuring a spiro junction with at least one nitrogen atom, have garnered significant attention in medicinal chemistry. Their distinct three-dimensional...

Author: BenchChem Technical Support Team. Date: February 2026

<_ /I_n_t_r_o_d_u_c_t_i_o_n>

Azaspirocycles, heterocyclic compounds featuring a spiro junction with at least one nitrogen atom, have garnered significant attention in medicinal chemistry. Their distinct three-dimensional structure imparts favorable physicochemical properties, such as improved solubility and metabolic stability, when compared to their non-spirocyclic counterparts.[1][2] This guide offers a comparative analysis of key synthetic strategies for constructing azaspirocycles, focusing on reaction efficiency, stereoselectivity, and substrate scope, supported by experimental data. The selection of an appropriate synthetic route is paramount and is dictated by the desired substitution pattern, stereochemistry, and the overall complexity of the target molecule.[1]

Key Synthetic Strategies and Mechanistic Considerations

The construction of the azaspirocyclic core can be achieved through a variety of synthetic transformations. This guide will focus on a comparative analysis of the following prominent methods:

  • Intramolecular Cyclization Reactions: These reactions, including reductive amination and nucleophilic substitution, are fundamental in forming the second ring of the spirocycle.[2]

  • [3+2] Cycloaddition Reactions: This method offers a rapid and often stereocontrolled entry to complex azaspirocyclic scaffolds.[1]

  • Ring-Closing Metathesis (RCM): A versatile and powerful tool for forming a range of unsaturated azaspirocycles, catalyzed by ruthenium-based complexes.[2][3][4]

  • Rearrangement Reactions: Strategies such as NBS-promoted semipinacol and aza-Prins cyclizations provide highly diastereoselective routes to specific azaspirocyclic ketones.[1]

  • Dearomatization Reactions: A modern approach that generates spirocyclic indolenines and related azaspirocycles from heteroaromatic precursors.[5][6]

The following sections will delve into the specifics of each of these synthetic routes, providing a comparative analysis of their performance based on experimental data.

Comparative Analysis of Synthetic Routes

The efficiency and selectivity of each synthetic route are highly dependent on the specific substrates and reaction conditions employed. The following tables provide a quantitative comparison of these methods.

Table 1: [3+2] Cycloaddition for Azaspirocycle Synthesis
DipolarophileDipole PrecursorSolventCatalyst / AdditiveYield (%)Diastereomeric Ratio (d.r.)Reference
Methylene­cyclobutaneBenzyl(methoxy­methyl) (trimethylsilyl­methyl)amineDichloromethaneTrifluoroacetic acid83-[1]
Methylenecyclo­pentaneBenzyl(methoxy­methyl) (trimethylsilyl­methyl)amineDichloromethaneTrifluoroacetic acid75-[1]
3-Phenacylidene-oxindoleIsatin/Tetrahydro­isoquinolineEthanolReflux85>99:1[1]

This data highlights the utility of [3+2] cycloaddition reactions in achieving high yields and, in some cases, excellent diastereoselectivity.[1] The choice of dipolarophile and dipole precursor is critical in determining the outcome of the reaction.

Table 2: Ring-Closing Metathesis (RCM) for Azaspirocycle Synthesis
Diene SubstrateCatalyst (mol%)SolventYield (%)E/Z SelectivityReference
N-Allyl-N-(cyclobutyl­methyl)amineGrubbs I (5)Dichloromethane--[1]
Diallylamine derivativeGrubbs II (5)Benzene--[1]
Prochiral oxaenediyneGrubbs I (5)Dichloromethane--[1]
Dipeptide precursorHoveyda-Grubbs II (10)Toluene--[1]

RCM has proven to be a versatile method for the synthesis of a variety of unsaturated azaspirocycles.[1][2] The choice of catalyst is crucial for achieving high yields and controlling the stereoselectivity of the newly formed double bond.

Table 3: NBS-Promoted Semipinacol Rearrangement for Azaspirocycle Synthesis
SubstrateSolventTemperature (°C)Yield (%)Diastereomeric Ratio (d.r.)Reference
1-(1-Hydroxy­cyclohexyl)-2-pyrrolidinoneAcetonitrile0 to rt92>99:1[1]
1-(1-Hydroxy­cyclopentyl)-2-pyrrolidinoneAcetonitrile0 to rt85>99:1[1]

The NBS-promoted semipinacol rearrangement is a highly diastereoselective method for the construction of specific azaspirocyclic ketones, consistently affording high yields and excellent stereocontrol.[1]

Table 4: Aza-Prins Cyclization for Azaspirocycle Synthesis
AldehydeHomoallylic AmineLewis AcidYield (%)Diastereomeric Ratio (d.r.)Reference
BenzaldehydeN-Tosyl-4-penten-1-amineSnCl₄7895:5[1]
IsobutyraldehydeN-Tosyl-4-penten-1-amineSnCl₄7290:10[1]

Aza-Prins cyclizations provide rapid access to complex azaspirocyclic scaffolds with good to excellent stereocontrol.[1] The choice of Lewis acid can significantly influence the yield and diastereoselectivity of the reaction.

Experimental Protocols

Detailed methodologies for key synthetic transformations are provided below to illustrate the practical application of these routes.

Protocol 1: [3+2] Cycloaddition for Azaspirocycle Synthesis

This protocol describes the synthesis of a spiro[pyrrolidine-2,3'-oxindole] derivative.

Procedure:

  • To a solution of 3-phenacylidene-oxindole (1.0 mmol) and isatin/tetrahydroisoquinoline (1.2 mmol) in ethanol (10 mL), the mixture is refluxed for 4-6 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered.

  • The solid is washed with cold ethanol and dried under vacuum to afford the desired azaspirocycle.

Protocol 2: Ring-Closing Metathesis (RCM) for Azaspirocycle Synthesis

This protocol outlines the general procedure for the synthesis of an unsaturated azaspirocycle using a Grubbs catalyst.

Procedure:

  • A solution of the diene substrate (1.0 mmol) in anhydrous dichloromethane or benzene (0.05-0.1 M) is degassed with argon for 15-20 minutes.

  • The appropriate Grubbs catalyst (1-10 mol%) is added to the solution under an argon atmosphere.

  • The reaction mixture is stirred at room temperature or heated to reflux until TLC analysis indicates complete consumption of the starting material.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the desired azaspirocycle.

Visualization of Key Synthetic Pathways

The following diagrams illustrate the fundamental transformations in the synthesis of azaspirocycles.

G cluster_cycloaddition [3+2] Cycloaddition cluster_rcm Ring-Closing Metathesis dipolarophile Dipolarophile azaspirocycle_cyclo Azaspirocycle dipolarophile->azaspirocycle_cyclo dipole Azomethine Ylide dipole->azaspirocycle_cyclo diene Acyclic Diene catalyst Ru Catalyst diene->catalyst azaspirocycle_rcm Unsaturated Azaspirocycle catalyst->azaspirocycle_rcm Ethylene

Caption: Key Cycloaddition and Metathesis Routes.

G cluster_rearrangement Rearrangement and Dearomatization Pathways cluster_semipinacol Semipinacol Rearrangement cluster_dearomatization Dearomatization hydroxy_precursor Hydroxyalkyl Precursor nbs NBS hydroxy_precursor->nbs azaspiro_ketone Azaspirocyclic Ketone nbs->azaspiro_ketone aromatic_acid Aromatic Carboxylic Acid acyliminium N-Acyliminium Ion aromatic_acid->acyliminium imine Imine imine->acyliminium spiroindolenine Spirocyclic Indolenine acyliminium->spiroindolenine Intramolecular Attack

Caption: Rearrangement and Dearomatization Strategies.

Conclusion: A Field of Expanding Possibilities

The synthesis of azaspirocycles is a dynamic and evolving field, with new methodologies continually being developed to address the challenges of constructing these complex three-dimensional scaffolds.[1][2][7] This guide has provided a comparative overview of several key synthetic strategies, highlighting their relative strengths and weaknesses. Cycloaddition and aza-Prins cyclization reactions offer rapid access to intricate frameworks, often with a high degree of stereocontrol.[1] The NBS-promoted semipinacol rearrangement stands out for its exceptional diastereoselectivity in producing specific azaspirocyclic ketones.[1] Ring-closing metathesis remains a robust and versatile tool for the creation of diverse unsaturated azaspirocycles.[1][2] Furthermore, modern techniques like dearomatization are expanding the accessible chemical space of these important molecules.[5] The optimal choice of synthetic route will ultimately be guided by the specific structural features of the target molecule and the desired level of stereochemical precision.[1]

References

  • A Comparative Guide to the Synthesis of Azaspirocycles. Benchchem.

  • The Ascendancy of Azaspirocyclic Scaffolds in Modern Medicinal Chemistry: A Technical Guide. Benchchem.

  • Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles. Organic Letters.

  • Development of the Intramolecular Prins Cyclization/Schmidt Reaction for the Construction of the Azaspiro[8][8]nonane: Application to the Formal Synthesis of (±)-Stemonamine. Organic Letters.

  • Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ChemRxiv.

  • Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry.

  • From Heteroaromatic Acids and Imines to Azaspirocycles: Stereoselective Synthesis and 3D Shape Analysis. Chemistry – A European Journal.

  • Convergent Azaspirocyclization of Bromoarenes with N-Tosylhydrazones by a Palladium Catalyst. ACS Catalysis.

  • A Chiral Base Desymmetrisation-Ring-Closing Metathesis Route to Chiral Azaspirocycles: Synthesis of Core Structures Related to Pinnaic Acid and Halichlorine. Synthesis.

  • Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. ACS Catalysis.

  • Photoinduced Ag-Mediated Azaspirocyclic Approach Involves Cyclization and Dearomatization. ResearchGate.

  • Rearrangement Reactions for the Synthesis of Some Oxa- and Aza-tricyclic Rings Heterocyclic Compounds. Semantic Scholar.

  • Electrochemical electrophilic bromination/spirocyclization of N-benzyl-acrylamides to brominated 2-azaspiro[4.5]decanes. Green Chemistry.

  • Synthesis of Dihydropyridine Spirocycles by Semi-Pinacol-Driven Dearomatization of Pyridines. The Journal of Organic Chemistry.

  • Photoinduced Ag-Mediated Azaspirocyclic Approach Involves Cyclization and Dearomatization. Organic Letters.

  • A Concise Cross-Metathesis Route to Enantiopure 1-Azaspirocycles. Synthesis.

  • Diversity-oriented synthesis of azaspirocycles. Organic Letters.

  • 1‐Azaspirocycles contained in drugs and natural products. ResearchGate.

  • Reaction design for spirocyclization through domino reactions. ResearchGate.

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate.

  • Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega.

  • Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. ResearchGate.

  • Aza-Cope rearrangement. Wikipedia.

  • Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. ResearchGate.

  • Studies on the Formal [3 + 2] Cycloaddition of Aziridines with Alkenes for the Synthesis of 1-Azaspiroalkanes. Sci-Hub.

  • Synthesis of azaspirocycles and their evaluation in drug discovery. Angewandte Chemie (International Ed. in English).

  • Recent Advances in Synthetic Routes to Azacycles. Molecules.

  • Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry.

  • ChemInform Abstract: Studies on the Formal [3 + 2] Cycloaddition of Aziridines with Alkenes for the Synthesis of 1-Azaspiroalkanes. ResearchGate.

  • Diversity-Oriented Synthesis of Azaspirocycles. Organic Letters.

  • Synthesis of Heterocycles by Intramolecular Cyclization of Organic Azides. PDF.

  • Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega.

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate.

  • Facile synthesis of azaspirocycles via iron trichloride-promoted cyclization/chlorination of cyclic 8-aryl-5-aza-5-tosyl-2-en-7-yn-1-ols. Organic & Biomolecular Chemistry.

  • Use of aza-Cope rearrangement-Mannich cyclization reactions to achieve a general entry to Melodinus and Aspidosperma alkaloids. Stereocontrolled total syntheses of (.+-.)-deoxoapodine, (.+-.)-meloscine, and (.+-.)-epimeloscine and a formal synthesis of (.+-.)-1-acetylaspidoalbidine. Journal of the American Chemical Society.

  • The Tandem Ring Opening/Ring Closing Metathesis Route to Oxaspirocycles: An Approach to Phelligridin G. Molecules.

  • Pyridine synthesis by [4 + 2] cycloadditions of 1-azadienes: hetero-Diels Alder and transition metal-catalysed approaches. Organic Chemistry Frontiers.

  • How Does Ring-Closing Metathesis (RCM) Help Build Complex Cyclic Molecules?. Apeiron Synthesis.

  • Ring-closing metathesis. Wikipedia.

  • Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. Molecules.

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  • Stereoselective domino reactions in the synthesis of spiro compounds. AIR Unimi.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of (5-Azaspiro[2.4]heptan-1-yl)methanol

This guide provides a detailed protocol for the safe handling and disposal of (5-Azaspiro[2.4]heptan-1-yl)methanol. As a niche chemical compound, specific safety data sheets (SDS) may not be readily available.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed protocol for the safe handling and disposal of (5-Azaspiro[2.4]heptan-1-yl)methanol. As a niche chemical compound, specific safety data sheets (SDS) may not be readily available. Therefore, this document synthesizes established best practices for managing nitrogen-containing heterocyclic compounds and alcohols, ensuring a robust and conservative approach to safety and regulatory compliance. The procedures outlined herein are grounded in regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Hazard Assessment and Characterization

The foundational step in managing any chemical waste is a thorough hazard assessment. Given the structure of (5-Azaspiro[2.4]heptan-1-yl)methanol, which contains a secondary amine and a primary alcohol, it must be treated as a hazardous chemical. A preliminary analysis suggests the following potential hazards, which should be assumed in the absence of specific toxicological data:

  • Skin and Eye Irritation: Similar amine and alcohol-containing compounds can cause irritation upon contact.[1]

  • Respiratory Irritation: Inhalation of vapors or aerosols may irritate the respiratory tract.[1]

  • Toxicity: The specific toxicity is unknown, but it is prudent to handle it as a toxic substance.[2][3]

Under the EPA's Resource Conservation and Recovery Act (RCRA), this compound would likely be classified as a hazardous waste due to its chemical properties.[4][5] Therefore, it is strictly prohibited to dispose of this chemical down the drain or in regular trash.[5][6]

Personal Protective Equipment (PPE) & Safety Precautions

To mitigate the risks identified above, all handling and disposal procedures must be conducted while wearing appropriate PPE. The selection of PPE should be based on a conservative assessment of potential exposure.

PPE CategorySpecificationRationale
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.[7]Protects against accidental splashes of the liquid chemical, which could cause serious eye irritation.[1]
Hand Protection Chemically resistant gloves (e.g., Nitrile or Neoprene). Check manufacturer's compatibility chart if available.Prevents skin contact, which can lead to irritation and potential absorption of the chemical.[1] Contaminated gloves should be disposed of as hazardous waste.[8]
Body Protection A standard laboratory coat must be worn and fully buttoned.Provides a removable barrier to protect skin and personal clothing from contamination.[1]
Respiratory Protection All handling should occur within a certified chemical fume hood to minimize inhalation exposure.[9][10]The fume hood contains vapors and aerosols, preventing them from entering the laboratory atmosphere and being inhaled by personnel.[1]

Waste Segregation and Containerization

Proper segregation is critical to prevent dangerous chemical reactions within waste containers.[6][11] (5-Azaspiro[2.4]heptan-1-yl)methanol, as a non-halogenated organic compound containing nitrogen, must be segregated from incompatible materials.

Step-by-Step Segregation and Storage Protocol:

  • Designate a Waste Stream: This compound should be collected as "Non-Halogenated Organic Waste."[12] Do not mix it with halogenated solvents (e.g., dichloromethane, chloroform), strong acids, bases, or oxidizers.[11][12]

  • Select an Appropriate Container:

    • Use a clean, dry, and chemically compatible container, preferably the original manufacturer's bottle or a designated hazardous waste container.[6][11] Plastic bottles are often preferred over glass to minimize the risk of breakage.[5]

    • The container must have a secure, leak-proof screw cap.[4][11] Funnels should never be left in the opening of a waste container.[6]

    • Ensure the container material is compatible. For instance, do not use metal containers for potentially corrosive materials.[9]

  • Accumulate Waste Safely:

    • The waste container must be kept closed at all times except when adding waste.[6]

    • Store the container in a designated "Satellite Accumulation Area" (SAA), which is at or near the point of generation and under the control of laboratory personnel.[6][13][14]

    • The SAA should be in a well-ventilated area, such as a fume hood, and away from heat or ignition sources.[4][9]

    • Do not overfill the container; leave at least 10% of headspace to allow for vapor expansion.[9][15]

Disposal Workflow: From Generation to Pickup

The following workflow provides a systematic procedure for disposing of (5-Azaspiro[2.4]heptan-1-yl)methanol waste. Adherence to this process ensures compliance with EPA and institutional regulations.

G cluster_prep Preparation & Handling cluster_contain Containment & Labeling cluster_storage Accumulation & Disposal start Generate Waste (5-Azaspiro[2.4]heptan-1-yl)methanol ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe hood Work Inside a Chemical Fume Hood ppe->hood segregate Segregate as Non-Halogenated Organic Waste hood->segregate container Select Compatible Waste Container segregate->container label_waste Affix 'Hazardous Waste' Label & List All Contents container->label_waste store Store in Satellite Accumulation Area (SAA) label_waste->store inspect Keep Container Closed & Inspect Weekly store->inspect pickup Request Pickup by EHS/ Licensed Waste Vendor inspect->pickup end Waste Removed for Proper Disposal pickup->end

Disposal Workflow for (5-Azaspiro[2.4]heptan-1-yl)methanol

Detailed Labeling Requirements: Every hazardous waste container must be properly labeled from the moment the first drop of waste is added. The label must include:

  • The words "Hazardous Waste".[6][13]

  • The full chemical name: "(5-Azaspiro[2.4]heptan-1-yl)methanol". Abbreviations and chemical formulas are not permitted.[5][6]

  • The approximate concentration or percentage if it is part of a mixture.[6]

  • The date when waste was first added to the container (accumulation start date).[5]

  • The name and contact information of the principal investigator or responsible person.[5]

  • Appropriate hazard pictograms (e.g., irritant, health hazard).[5][13]

Emergency Procedures: Spill and Exposure Management

Personnel Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing immediately.[16] Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

Spill Cleanup: For small spills (<100 mL) inside a chemical fume hood:

  • Alert personnel in the immediate area.

  • Ensure you are wearing the full required PPE.

  • Contain the spill using a chemical spill kit with absorbent pads or other suitable absorbent material.[16]

  • Gently sweep or wipe the absorbed material, working from the outside in, and place it in a designated container for solid hazardous waste.

  • Label the container as "Hazardous Waste" with a description of the contents (e.g., "Absorbent pads with (5-Azaspiro[2.4]heptan-1-yl)methanol").

  • Wipe the spill area with a decontaminating solution and then clean with soap and water.

  • For large spills or any spill outside of a fume hood, evacuate the area, secure it to prevent entry, and contact your institution's Environmental Health and Safety (EHS) office immediately.

Regulatory Framework and Waste Minimization

Regulatory Compliance: The entire process of chemical waste management is governed by federal and state regulations. The EPA enforces the Resource Conservation and Recovery Act (RCRA) , which establishes the framework for managing hazardous waste from "cradle to grave".[4][9] OSHA 's standards, including the Hazard Communication Standard (29 CFR 1910.1200) and the Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450) , are designed to protect laboratory workers.[7][17]

Waste Minimization: As a guiding principle, laboratories should always seek to minimize waste generation.[14][18]

  • Source Reduction: Purchase and use the smallest quantity of the chemical necessary for your experiment.[14]

  • Scale Reduction: Whenever feasible, reduce the scale of experiments to generate less waste.[14][18]

  • Inventory Management: Maintain an accurate chemical inventory to avoid purchasing duplicates and to track expiration dates.[18]

By adhering to these detailed procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of (5-Azaspiro[2.4]heptan-1-yl)methanol, protecting themselves, their colleagues, and the environment.

References

  • Daniels Health. (n.d.). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research - Columbia University.
  • MLI. (2025, November 26). Pharmaceutical Hazardous Waste Management Guide.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • University of Iowa. (n.d.). How to Dispose of Chemical Waste. Environmental Health and Safety.
  • BASF. (2022, November 10).
  • Medical Laboratory Observer. (2019, June 15).
  • University of Pennsylvania. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety.
  • ACTenviro. (n.d.). 4 Best Practices for Effective Lab Waste Disposal Management.
  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures.
  • CymitQuimica. (2024, December 19).
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  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Bucknell University. (2016, April 15).
  • Sigma-Aldrich. (2025, September 13).
  • Emory University. (n.d.). Chemical Waste Disposal Guidelines.
  • Massachusetts Institute of Technology. (n.d.). procedure for disposing of hazardous waste.
  • Univar. (2011, April 1).
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  • Avantor. (2020, October 5).
  • Technion - Israel Institute of Technology. (n.d.). Chemical Waste Management Guide.
  • U.S. Environmental Protection Agency. (2025, May 30).
  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Standards.
  • Occupational Safety and Health Administration. (n.d.). 1910.
  • Centers for Disease Control and Prevention. (n.d.).
  • Stericycle. (n.d.). OSHA Compliance in Non-Acute Healthcare Facilities.
  • Occupational Safety and Health Administration. (n.d.).

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Handling

A Precautionary Approach to Handling (5-Azaspiro[2.4]heptan-1-yl)methanol: A Guide for Researchers

Senior Application Scientist's Note: The following guide addresses the safe handling of (5-Azaspiro[2.4]heptan-1-yl)methanol. A comprehensive search for a specific Safety Data Sheet (SDS) for this exact compound did not...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist's Note: The following guide addresses the safe handling of (5-Azaspiro[2.4]heptan-1-yl)methanol. A comprehensive search for a specific Safety Data Sheet (SDS) for this exact compound did not yield a dedicated document. The absence of specific toxicological and hazard data necessitates a highly conservative approach to handling. This guide is therefore structured around the precautionary principle , treating the substance as potentially hazardous until its properties are well-characterized. The procedures outlined below are designed to provide a robust framework for ensuring personnel safety and operational integrity.

Hazard Assessment in the Absence of Specific Data

Given the lack of a specific SDS, a risk assessment must be based on the compound's structure and data from analogous compounds. (5-Azaspiro[2.4]heptan-1-yl)methanol is a small molecule containing a secondary amine within a spirocyclic system and a primary alcohol.

  • Potential Hazards of Analogous Compounds:

    • The hydrochloride salt of the parent compound, 5-Azaspiro[2.4]heptane, is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation[1].

    • N-protected analogues, such as 5-BOC-5-azaspiro[2.4]heptane-1-methanol, are listed as harmful if swallowed[2].

    • Small heterocyclic amines can be corrosive or irritating to the skin, eyes, and respiratory tract. They can also be sensitizers.

    • While the acute toxicity is uncharacterized, it is prudent to assume the compound may be toxic if swallowed, in contact with skin, or if inhaled, similar to other reactive small molecules used in drug development.

Based on these considerations, (5-Azaspiro[2.4]heptan-1-yl)methanol must be handled as a substance that is potentially harmful, a skin and eye irritant, and a respiratory irritant.

Personal Protective Equipment (PPE): A Default High-Hazard Protocol

A multi-layered PPE approach is mandatory to prevent dermal, ocular, and respiratory exposure. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving: Inner and outer chemical-resistant gloves (e.g., Nitrile).Provides robust protection against potential dermal absorption and allows for safe removal of the outer glove if contamination occurs. Gloves must be inspected prior to use and disposed of after use.
Body Protection Chemical-resistant lab coat or a disposable coverall (e.g., Tyvek).Protects skin from splashes and aerosol contamination. A complete suit protecting against chemicals may be necessary for large-scale operations or spill cleanup.
Eye & Face Protection Chemical splash goggles and a full-face shield.Standard safety glasses are insufficient. Goggles provide a seal around the eyes, and a face shield protects the entire face from splashes.
Respiratory Protection All handling of solids and solutions must be performed within a certified chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of vapors or aerosols. Ensure adequate general and local exhaust ventilation[1].

Operational Plan: Safe Handling and Storage

Adherence to a strict operational protocol is critical for minimizing exposure risk.

Engineering Controls and Work Practices
  • Designated Area: All work with (5-Azaspiro[2.4]heptan-1-yl)methanol, including weighing, preparing solutions, and running reactions, must be conducted in a designated area within a certified chemical fume hood[3][4].

  • Minimize Quantities: Use the smallest feasible quantity of the substance for the experiment.

  • Prevent Aerosol Generation: Avoid procedures that could generate dust or aerosols. If sonication or vortexing is required, ensure it is done in a sealed container.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the material and before leaving the laboratory. Do not eat, drink, or smoke in the work area[4].

  • Transportation: When transporting the chemical outside the fume hood, use a sealed, labeled, and chemically resistant secondary container.

Storage
  • Store in a tightly closed, clearly labeled container.

  • Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[3].

  • Store in a locked cabinet or other secure location to restrict access[4].

Emergency and Disposal Plan

Spill Response

In the event of a spill, a calm and systematic response is crucial. The following workflow should be adopted.

Spill_Response_Workflow cluster_Immediate_Actions Immediate Actions cluster_Cleanup_Procedure Cleanup Procedure (Personnel with appropriate training & PPE only) cluster_Post_Cleanup Post-Cleanup Alert Alert Personnel & Evacuate Area Assess Assess Spill Size & Immediate Risk Alert->Assess If safe to do so Notify Notify Lab Supervisor & EHS Assess->Notify Don_PPE Don Full PPE: - Double Gloves - Respirator (if needed) - Goggles & Face Shield - Protective Clothing Notify->Don_PPE Contain Contain the Spill (Use chemical absorbent pads/socks) Don_PPE->Contain Absorb Absorb/Neutralize (Cover with inert absorbent material) Contain->Absorb Collect Collect Waste (Use non-sparking tools) Absorb->Collect Decontaminate Decontaminate Area (Wash with appropriate solvent/detergent) Collect->Decontaminate Package Package & Label Waste (As Hazardous Waste) Decontaminate->Package Dispose Dispose of Waste (Through EHS) Package->Dispose Restock Restock Spill Kit Dispose->Restock Report Document Incident Restock->Report

Caption: Workflow for responding to a chemical spill of an uncharacterized substance.

First Aid Measures
  • In case of skin contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention[4].

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor[4].

  • If inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and immediately call a poison center or doctor[2][4].

Disposal Plan

All waste containing (5-Azaspiro[2.4]heptan-1-yl)methanol must be treated as hazardous chemical waste.

  • Waste Segregation: Do not mix this waste with other waste streams. Collect all contaminated materials (e.g., gloves, absorbent pads, disposable labware) in a dedicated, sealed, and clearly labeled hazardous waste container[5].

  • Labeling: The container must be labeled with a "Hazardous Waste" tag, listing all contents.

  • Disposal Request: Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal. Do not dispose of this chemical down the drain or in regular trash[6].

By adhering to these stringent safety protocols, researchers can confidently and safely handle (5-Azaspiro[2.4]heptan-1-yl)methanol, ensuring both personal safety and the integrity of their work.

References

  • 5-Azaspiro[2.4]heptane hydrochloride Safety and Hazards. PubChem, National Institutes of Health. [Link]

  • 5-Azaspiro(2.4)heptane. PubChem, National Institutes of Health. [Link]

  • Guidelines for Safe Disposal of Unwanted Pharmaceuticals in and after Emergencies. World Health Organization. [Link]

  • Illustrated Guide for the Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

  • Safe Handling and Disposal of Antineoplastic and Other Drugs. University of Rhode Island. [Link]

  • WORKING WITH PYROPHORIC COMPOUNDS. CUNY Advanced Science Research Center. [Link]

  • Azaspiro compounds, their production and use.

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